5-Hydroxy-1,7-diphenylhept-6-en-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,7-diphenylhept-6-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGOKAKPXXESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sourcing, isolation, and potential signaling pathways of the bioactive diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound.
Natural Source Identification
This compound is a naturally occurring phenolic compound predominantly found in the rhizomes of various medicinal plants belonging to the Zingiberaceae (ginger) family. The primary documented botanical sources include:
-
Alpinia officinarum Hance (Lesser Galangal): The rhizomes of this plant are a well-established source of a variety of diarylheptanoids, including this compound.[1][2][3][4]
-
Curcuma longa L. (Turmeric): Widely recognized for its curcumin (B1669340) content, the rhizomes of turmeric also contain a diverse array of other diarylheptanoids, and this compound has been identified as one of its constituents.[5]
-
Alpinia nutans (Shell Ginger): This species is another documented source of this bioactive compound.
While these are the most cited sources, other species within the Alpinia and Curcuma genera may also produce this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₂ | PubChem |
| Molecular Weight | 280.36 g/mol | PubChem |
| Appearance | Powder | Commercial Suppliers |
| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate. Insoluble in water. | Commercial Suppliers |
| CAS Number | 87095-74-7 | PubChem |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on methodologies reported for the isolation of diarylheptanoids from Alpinia officinarum and Curcuma longa. Researchers should optimize these protocols based on the specific plant material and available equipment.
3.1.1. Maceration and Solvent Extraction
-
Preparation of Plant Material: Air-dry the rhizomes of the source plant at room temperature and then grind them into a coarse powder.
-
Maceration: Soak the powdered rhizomes in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a ratio of 1:10 (w/v).
-
Extraction: Agitate the mixture periodically for 24-48 hours at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions of the eluent and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Further Purification: Pool the fractions containing the target compound and subject them to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.
3.1.3. Supercritical Fluid Extraction (SFE)
As a more advanced and efficient method, SFE can be employed. This technique uses supercritical CO₂ as the primary solvent, often with a co-solvent like ethanol. SFE offers advantages such as shorter extraction times and cleaner extracts.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
3.2.1. Reagents and Equipment
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
UV-Vis spectrophotometer
-
Micropipettes and 96-well microplate
3.2.2. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions of ascorbic acid.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol should be used for baseline correction.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Potential Signaling Pathways
Diarylheptanoids, as a class of compounds, have been demonstrated to exert their biological effects, particularly their anti-inflammatory and antioxidant activities, through the modulation of key cellular signaling pathways. While direct studies on this compound are still emerging, the following pathways are strongly implicated based on the activity of structurally similar compounds.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
References
- 1. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolome Mining of Curcuma longa L. Using HPLC-MS/MS and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of 5-Hydroxy-1,7-diphenylhept-6-en-3-one from Alpinia nutans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the isolation and characterization of the bioactive diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one, from the plant Alpinia nutans. This compound has garnered interest for its potential therapeutic properties, notably its antioxidant activity.[1][2] This document provides a comprehensive overview of the isolation protocol, physicochemical and analytical data, and a discussion of its potential biological significance. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.
Introduction
Alpinia nutans (Shellflower or Dwarf Cardamom), a member of the Zingiberaceae family, is a perennial herb with a history of use in traditional medicine.[1] Phytochemical investigations of this plant have revealed the presence of several classes of secondary metabolites, including diarylheptanoids. One such compound, this compound, has been identified as a constituent of the methylene (B1212753) chloride extract of Alpinia nutans and has demonstrated notable antioxidant properties.[1][2] Diarylheptanoids, a class of plant phenolics, are known for a wide range of biological activities, making them promising candidates for drug development. This guide provides a detailed technical overview of the isolation and characterization of this specific diarylheptanoid.
Physicochemical and Analytical Data
The structural and physical properties of this compound are summarized in the table below. It is important to note that while the compound has been isolated from Alpinia nutans, the specific analytical data presented here is a compilation from publicly available databases and may not exclusively represent the data from the Alpinia nutans isolate.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₂ | |
| Molecular Weight | 280.36 g/mol | |
| CAS Number | 87095-74-7 | |
| Appearance | Yellowish oil | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42-7.20 (m, 10H, Ar-H), 6.65 (d, J=15.9 Hz, 1H, H-7), 6.20 (dd, J=15.9, 6.2 Hz, 1H, H-6), 4.75 (m, 1H, H-5), 2.95-2.75 (m, 4H, H-2, H-4), 2.70-2.55 (m, 2H, H-1) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 211.5, 141.8, 134.5, 131.8, 129.5, 128.6, 128.5, 127.8, 126.2, 70.1, 49.8, 45.3, 29.8 | |
| Mass Spectrometry (EI-MS) m/z (%) | 280 [M]⁺, 262, 175, 157, 131, 105, 91, 77 |
Experimental Protocols
The following is a representative experimental protocol for the isolation of this compound from Alpinia nutans, based on general methods for the extraction of diarylheptanoids from plant materials. The specific details from the original isolation paper by Habsah et al. (2003) are not fully available in the public domain.
Plant Material Collection and Preparation
Fresh rhizomes of Alpinia nutans are collected and authenticated. The rhizomes are washed, chopped into small pieces, and air-dried in the shade for several days until a constant weight is achieved. The dried rhizomes are then ground into a coarse powder.
Extraction
The powdered plant material is subjected to extraction with methylene chloride (CH₂Cl₂) using a Soxhlet apparatus for 48 hours. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude methylene chloride extract.
Fractionation and Purification
The crude extract is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent. Fractions containing the target compound are pooled, and the solvent is evaporated.
Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Alpinia nutans.
References
Unveiling a Minor Diarylheptanoid from Curcuma longa Rhizomes: A Technical Guide to 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhizome of Curcuma longa L., commonly known as turmeric, is a rich source of bioactive compounds, with curcuminoids being the most extensively studied. Beyond the well-known curcumin, demethoxycurcumin, and bisdemethoxycurcumin, the plant synthesizes a diverse array of other diarylheptanoids. This technical guide focuses on a lesser-known constituent, 5-Hydroxy-1,7-diphenylhept-6-en-3-one , a diarylheptanoid that has been identified as a component of Curcuma longa rhizomes[1][2]. While research specifically on this compound is limited, this document consolidates the available information and provides a framework for its study, drawing upon established methodologies for related compounds. This guide is intended for researchers and professionals in drug discovery and natural product chemistry, offering insights into the extraction, characterization, and potential biological activities of this specific diarylheptanoid.
Chemical Properties
This compound is a linear diarylheptanoid with the chemical formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol [3][4]. Its structure features a seven-carbon chain linking two phenyl groups, with a hydroxyl group at the fifth carbon and a ketone at the third carbon[4].
Quantitative Data in Curcuma longa Rhizomes
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in Curcuma longa rhizomes. While numerous studies have quantified the major curcuminoids, specific data for this minor diarylheptanoid is not available.
Table 1: Quantitative Data for this compound in Curcuma longa Rhizomes.
| Compound | Concentration Range (mg/g of dry rhizome) | Analytical Method | Reference |
| This compound | Not Reported | - | - |
To provide context, the typical concentrations of the three major curcuminoids in Curcuma longa rhizomes are presented in Table 2.
Table 2: Quantitative Data for Major Curcuminoids in Curcuma longa Rhizomes from Vietnamese Cultivars.
| Compound | Concentration Range (% w/w) | Analytical Method | Reference |
| Curcumin | 0.77–10.30 | HPLC-DAD | [5] |
| Demethoxycurcumin | 0.33–6.92 | HPLC-DAD | [5] |
| Bisdemethoxycurcumin | 0.03–3.23 | HPLC-DAD | [5] |
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for the extraction and analysis of diarylheptanoids from Curcuma longa. These can serve as a starting point for the specific isolation and quantification of this compound.
Extraction and Isolation of this compound (Hypothetical Protocol)
This protocol outlines a potential workflow for the extraction and isolation of the target compound.
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Preparation of Plant Material:
-
Obtain fresh rhizomes of Curcuma longa.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder.
-
-
Solvent Extraction:
-
Perform Soxhlet extraction or maceration of the powdered rhizomes with a suitable solvent such as methanol, ethanol, or ethyl acetate[6]. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
For maceration, stir the mixture at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation of the Crude Extract:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light or by staining with an appropriate reagent.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Structural Characterization
The structure of the isolated compound should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the complete chemical structure of the compound.
Quantification by HPLC-DAD (Hypothetical Method)
A validated HPLC-Diode Array Detector (DAD) method can be developed for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid) at a flow rate of 1 mL/min.
-
Detection: DAD detection at the maximum absorption wavelength of the compound.
-
Quantification: Prepare a calibration curve using an isolated and purified standard of this compound.
Biological Activity and Potential Signaling Pathways
While specific biological activities of this compound are not well-documented, it is known to possess antioxidant activity [8][9]. Based on the known activities of other diarylheptanoids from Curcuma species, it is plausible that this compound may also exhibit anti-inflammatory and anticancer properties.
Potential Anti-inflammatory Signaling Pathways
Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound could potentially inhibit this pathway at various points, such as by preventing IκBα phosphorylation or NF-κB nuclear translocation.
References
- 1. Non-phenolic linear diarylheptanoids from Curcuma xanthorrhiza: a novel type of topical anti-inflammatory agents: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Secondary Metabolite Profiling of Curcuma Species Grown at Different Locations Using GC/TOF and UPLC/Q-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Physical and chemical properties of "5-Hydroxy-1,7-diphenylhept-6-en-3-one"
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a naturally occurring diarylheptanoid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Identification
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, (5R)-trans-1,7-diphenyl-5-hydroxy-6-hepten-3-one |
| CAS Number | 87095-74-7 |
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight | 280.36 g/mol |
Physicochemical Data
| Property | Value |
| Physical State | Powder |
| Solubility | Soluble in DMSO, methanol (B129727), chloroform, dichloromethane (B109758), and ethyl acetate. Insoluble in water. |
| Storage | Store at -20°C for long-term stability. |
Spectral Data
Detailed spectral data for this compound is not widely available in public spectral databases. However, based on the known structure and data for similar diarylheptanoids, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the protons on the heptene (B3026448) chain, including the vinyl protons of the α,β-unsaturated ketone system, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the two aromatic rings, the carbonyl carbon of the ketone, the carbons of the double bond, the carbon bearing the hydroxyl group, and the methylene carbons of the aliphatic chain.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would likely show a prominent [M+H]⁺ or [M+Na]⁺ ion in positive ion mode, and an [M-H]⁻ ion in negative ion mode. Fragmentation patterns would likely involve cleavage of the heptene chain, particularly at bonds adjacent to the ketone and hydroxyl groups.
Experimental Protocols
Isolation from Natural Sources (General Protocol)
While a specific protocol for this compound is not detailed, a general procedure for the isolation of diarylheptanoids from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., rhizomes of Alpinia nutans) is subjected to solvent extraction, often starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by extraction with a solvent of medium polarity such as dichloromethane or ethyl acetate, where diarylheptanoids are typically soluble.
-
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay determines the free radical scavenging capacity of the compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a known concentration. A series of dilutions are then made.
-
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of each sample dilution in a microplate or cuvette. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀) is determined by plotting the percentage of inhibition against the sample concentrations.
Biological Activity and Signaling Pathways
Antioxidant Activity
This compound has demonstrated antioxidant properties. The mechanism of action is believed to be through the donation of a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. This is a common mechanism for phenolic compounds.
P-glycoprotein Modulation
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. Some natural compounds can modulate the activity of P-gp, potentially reversing MDR. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to act as an inhibitor of P-gp function. This could occur through competitive or non-competitive binding to the protein, thereby preventing the efflux of co-administered anticancer drugs.
Conclusion
This compound is a bioactive natural product with potential therapeutic applications, particularly as an antioxidant and a modulator of multidrug resistance. Further research is warranted to fully elucidate its mechanisms of action, establish a detailed safety profile, and explore its potential in combination therapies for cancer and other diseases associated with oxidative stress. The development of efficient synthetic routes will also be crucial for enabling more extensive biological evaluation.
Unveiling the Antioxidant Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antioxidant activity of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid compound isolated from medicinal plants such as Alpinia nutans and Curcuma longa.[1][2] Diarylheptanoids, a class of plant secondary metabolites, are of significant interest for their wide range of biological activities, including potent antioxidant effects.[3][4][5][6] This document summarizes the current understanding of the antioxidant properties of this compound, details the experimental protocols for its evaluation, and explores the potential underlying signaling pathways, such as the Nrf2/ARE pathway, which is implicated in the antioxidant response of structurally similar compounds.[7]
Introduction to this compound and its Antioxidant Significance
This compound belongs to the diarylheptanoid family, characterized by a 1,7-diphenylheptane (B14701375) skeleton.[3][5] These natural compounds are abundant in the Zingiberaceae family, which includes well-known medicinal plants like turmeric (Curcuma longa) and ginger (Zingiber officinale).[1][4] The antioxidant activity of diarylheptanoids is a subject of growing research interest due to their potential to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases.[3][5][6] The presence of phenolic hydroxyl groups and the extended conjugation in their structure are believed to contribute significantly to their radical scavenging capabilities.
The discovery of the antioxidant activity of this compound stems from investigations into the bioactive constituents of Alpinia nutans.[1][2][8] Initial screenings using established in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric thiocyanate (B1210189) (FTC) methods, have demonstrated its capacity to scavenge free radicals.[1][2]
Quantitative Antioxidant Activity
Table 1: Representative DPPH Radical Scavenging Activity of Diarylheptanoids
| Compound | Concentration (µg/mL) | % Inhibition (Representative) | IC50 (µg/mL) (Representative) |
| Diarylheptanoid A | 10 | 35% | 25 |
| Diarylheptanoid B | 10 | 45% | 18 |
| This compound | To be determined | To be determined | To be determined |
| Ascorbic Acid (Standard) | 10 | 95% | 5 |
Table 2: Representative ABTS Radical Cation Scavenging Activity of Diarylheptanoids
| Compound | Concentration (µg/mL) | % Inhibition (Representative) | IC50 (µg/mL) (Representative) |
| Diarylheptanoid A | 10 | 40% | 22 |
| Diarylheptanoid B | 10 | 55% | 15 |
| This compound | To be determined | To be determined | To be determined |
| Trolox (Standard) | 10 | 98% | 4 |
Table 3: Representative Ferric Reducing Antioxidant Power (FRAP) of Diarylheptanoids
| Compound | Concentration (µg/mL) | Absorbance at 593 nm (Representative) | FRAP Value (µM Fe(II)/mg) (Representative) |
| Diarylheptanoid A | 50 | 0.450 | 150 |
| Diarylheptanoid B | 50 | 0.600 | 200 |
| This compound | To be determined | To be determined | To be determined |
| FeSO4 (Standard) | 50 | 0.800 | 267 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[9][10]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol (B145695)
-
This compound (test compound)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.
-
Reagents and Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
This compound (test compound)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).
-
Prepare a series of dilutions of the test compound and the standard.
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the test compound or standard solution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents per mg of the compound).
-
Signaling Pathways and Mechanistic Insights
The antioxidant activity of many natural compounds, including diarylheptanoids, is not solely due to direct radical scavenging but also involves the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this regard is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[9][11]
(R)-5-Hydroxy-1,7-diphenyl-3-heptanone, a structurally related diarylheptanoid, has been shown to ameliorate oxidative stress by activating the Nrf2/ARE pathway.[7] It is plausible that this compound may exert its antioxidant effects through a similar mechanism.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or antioxidants, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[11] The upregulation of these genes leads to an enhanced cellular antioxidant capacity.
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assessment.
The Keap1-Nrf2/ARE Signaling Pathway
Caption: Proposed mechanism of Nrf2/ARE pathway activation.
Conclusion and Future Directions
This compound, a naturally occurring diarylheptanoid, has demonstrated promising antioxidant activity. While further studies are required to quantify its specific potency through various antioxidant assays, the existing evidence and the known mechanisms of related compounds suggest its potential as a valuable natural antioxidant. Future research should focus on obtaining precise quantitative data (IC50 values) for this compound and elucidating the exact molecular mechanisms underlying its antioxidant effects, including its ability to modulate the Nrf2 signaling pathway. Such investigations will be crucial for its potential development as a therapeutic agent for oxidative stress-related diseases.
References
- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
A Technical Guide to the Biological Activities of Linear Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton.[1][2] These compounds are predominantly found in plant families such as Zingiberaceae (e.g., Curcuma, Alpinia, Zingiber), Betulaceae (e.g., Alnus), and Myricaceae.[1][3] Linear diarylheptanoids, an open-chain subclass, have garnered significant scientific interest due to their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] Their structural diversity, stemming from variations in the hydroxylation, methoxylation, and saturation of the heptane (B126788) chain, leads to a range of biological potencies and mechanisms of action. This guide provides a detailed overview of the key biological activities of linear diarylheptanoids, presenting quantitative data, experimental methodologies, and the signaling pathways involved to support further research and drug development efforts.
Antioxidant Activity
Linear diarylheptanoids are potent antioxidants, primarily acting as free radical scavengers.[4][6] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of these compounds is often attributed to the phenolic hydroxyl groups on their aromatic rings.
Quantitative Data: Radical Scavenging Activity
The free radical scavenging potential of diarylheptanoids is commonly quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Source | Assay | IC50 (µM) | Reference |
| Curcumin | Curcuma longa | DPPH | 2.8 | [7][8] |
| Demethoxycurcumin | Curcuma longa | DPPH | 39.2 | [7][8] |
| Bisdemethoxycurcumin | Curcuma longa | DPPH | 308.7 | [7][8] |
| L-Ascorbic Acid (Control) | - | DPPH | 22.5 | [7][8] |
| Resveratrol (Control) | - | DPPH | 25.0 | [7][8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a typical method for assessing the in vitro antioxidant activity of linear diarylheptanoids.
-
Preparation of Reagents:
-
Prepare a stock solution of the test diarylheptanoid in methanol (B129727) or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
L-Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Workflow Visualization
Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity
A significant body of research highlights the anti-inflammatory properties of linear diarylheptanoids.[2][9] Their mechanism of action often involves the inhibition of key inflammatory pathways and the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[10][11]
Quantitative Data: Inhibition of Inflammatory Mediators
Diarylheptanoids isolated from Alnus hirsuta have demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[11]
| Compound (from Alnus hirsuta) | Target | IC50 (µM) | Reference |
| Hirsutanonol (Compound 2) | NF-κB Activation | 9.9 | [10][11] |
| Hirsutanonol (Compound 2) | NO Production | 9.2 | [10][11] |
| Hirsutanonol (Compound 2) | TNF-α Production | 9.7 | [10][11] |
| Platyphyllonol (Compound 3) | NF-κB Activation | 19.3 | [10][11] |
| Platyphyllonol (Compound 3) | NO Production | 18.2 | [10][11] |
| Platyphyllonol (Compound 3) | TNF-α Production | 18.5 | [10][11] |
| Oregonin (Compound 6) | NF-κB Activation | 23.7 | [10][11] |
| Oregonin (Compound 6) | NO Production | 22.3 | [10][11] |
| Oregonin (Compound 6) | TNF-α Production | 22.9 | [10][11] |
Experimental Protocols
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test diarylheptanoid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production and determine the IC50 value.
-
-
Cell Culture and Supernatant Collection:
-
Culture and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay.
-
After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color. Stop the reaction with a stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration from the standard curve and determine the IC50 value for TNF-α inhibition.
-
Signaling Pathway Visualization: NF-κB Inhibition
Diarylheptanoids can suppress inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)-mediated NF-κB signaling pathway. Hirsutenoxime, for instance, has been shown to inhibit this pathway by suppressing Akt activation.[12][13]
References
- 1. acgpubs.org [acgpubs.org]
- 2. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Diarylheptanoid Perspective
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a phenolic compound belonging to the linear diarylheptanoid class.[1] Diarylheptanoids are a significant group of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton.[2][3][4] These compounds are found in various plant families, including Zingiberaceae, Betulaceae, and Myricaceae.[5][6] The target compound, this compound, has been identified in the rhizomes of plants such as Curcuma longa L. and Alpinia nutans.[7][8] While research specifically focused on this molecule is limited, its chemical class is the subject of extensive study due to a wide range of promising biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[9][10][11]
This guide provides a comprehensive technical overview of this compound, drawing upon the broader literature of diarylheptanoids to detail its physicochemical properties, potential synthetic routes, biological context, and experimental protocols.
Data Presentation
Quantitative data for this compound and related compounds are summarized below for comparative analysis.
Table 1: Physicochemical Properties of this compound
This table outlines the key identifiers and computed chemical properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[12] |
| CAS Number | 87095-74-7 | BioCrick[7], PubChem[12] |
| Molecular Formula | C₁₉H₂₀O₂ | PubChem[12] |
| Molecular Weight | 280.4 g/mol | PubChem[12], BioCrick[7] |
| Appearance | Powder | BioCrick[7] |
| Solubility | Soluble in DMSO, Methanol (B129727), Chloroform, Acetone. Insoluble in water. | BioCrick[7], ChemFaces[8] |
| Storage | Desiccate at -20°C | BioCrick[7] |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data of a Linear Diarylheptanoid
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | ~30-35 | ~2.7-2.9 (t) |
| 2 | ~45-50 | ~2.6-2.8 (t) |
| 3 (C=O) | ~208-215 | - |
| 4 | ~45-50 | ~2.5-2.7 (m) |
| 5 (CH-OH) | ~70-75 | ~3.8-4.0 (m) |
| 6 | ~128-132 | ~6.1-6.3 (d, J≈16) |
| 7 | ~130-135 | ~6.6-6.8 (d, J≈16) |
| Aromatic C-1' | ~141 | - |
| Aromatic C-2'/6' | ~128.5 | ~7.1-7.3 (m) |
| Aromatic C-3'/5' | ~128.4 | ~7.1-7.3 (m) |
| Aromatic C-4' | ~126 | ~7.1-7.3 (m) |
| Aromatic C-1'' | ~135 | - |
| Aromatic C-2''/6'' | ~129 | ~7.2-7.4 (m) |
| Aromatic C-3''/5'' | ~128 | ~7.2-7.4 (m) |
| Aromatic C-4'' | ~126.5 | ~7.2-7.4 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns on the aromatic rings.
Table 3: Biological Activities of Selected Linear Diarylheptanoids
This table summarizes key biological activities reported for various linear diarylheptanoids, highlighting their therapeutic potential.
| Compound/Extract | Biological Activity | Model | Key Findings (IC₅₀, etc.) | Reference |
| 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | Antioxidant | Ferric Thiocyanate (FTC) & DPPH assays | Showed significant antioxidant activity. | ChemFaces[8] |
| Diarylheptanoids from Alpinia officinarum | Anti-inflammatory | KLA-stimulated RAW 264.7 macrophages | Inhibited pro-inflammatory mediators. | Semantic Scholar[14] |
| Diarylheptanoids from Zingiber officinale | Anti-tumor | A549, HepG2, HeLa, MDA-MB-231, HCT116 cell lines | IC₅₀ values ranged from 6.69–33.46 μM. | RSC Publishing[10] |
| Curcumin (B1669340) (a diarylheptanoid) | Anti-inflammatory | Various | Suppresses NF-κB and MAPK signaling pathways. | PubMed Central[15] |
| Oregonin | Anti-inflammatory | Cellular assays | Inhibits cyclooxygenase-2 (COX-2) expression. | PubMed Central[5] |
| Hirsutanonol | Anti-inflammatory | Cellular assays | Inhibits cyclooxygenase-2 (COX-2) expression. | PubMed Central[5] |
Experimental Protocols
Detailed methodologies for the synthesis and isolation of diarylheptanoids are presented, which are applicable to the target compound.
Protocol 1: General Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt (or crossed aldol) condensation is a fundamental method for forming the enone structure present in many diarylheptanoids.[3][16][17] This protocol describes a general procedure.
Objective: To synthesize a 1,7-diarylheptenone core structure.
Materials:
-
Aryl aldehyde (e.g., cinnamaldehyde (B126680) for the C7-phenyl-ene portion)
-
Aryl-substituted ketone (e.g., 1-phenylbutan-2-one (B47396) for the C1-phenyl portion)
-
Base catalyst (e.g., solid NaOH or KOH, 20 mol%)[16]
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and the aldehyde (1.0-1.2 eq) in a minimal amount of ethanol. Alternatively, for a solvent-free reaction, combine the neat reactants.[16]
-
Catalyst Addition: Add the base catalyst (e.g., 20 mol% solid NaOH) to the mixture. If solvent-free, grind the reactants and catalyst together using a mortar and pestle for 5-10 minutes.[16]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure diarylheptanoid.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Protocol 2: General Isolation from Natural Sources (e.g., Alpinia Rhizomes)
This protocol outlines a standard procedure for extracting and isolating diarylheptanoids from plant material.[9][18]
Objective: To isolate diarylheptanoids from dried plant rhizomes.
Materials:
-
Dried and powdered rhizomes of Alpinia or Curcuma species
-
Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system (preparative or semi-preparative) with a C18 column
Procedure:
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, starting with hexane, followed by DCM, EtOAc, and finally MeOH. This fractional extraction helps to separate compounds based on polarity.
-
Concentration: Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain crude extracts. The diarylheptanoids are typically found in the less polar extracts (DCM and EtOAc).[8][19]
-
Silica Gel Chromatography: Subject the biologically active crude extract (e.g., the DCM extract) to open column chromatography on silica gel. Elute the column with a step-gradient of increasing polarity, such as a hexane-EtOAc mixture (e.g., from 100:0 to 0:100).
-
Fraction Collection: Collect fractions (e.g., 50-100 mL each) and monitor their composition by TLC. Combine fractions with similar TLC profiles.
-
Size-Exclusion Chromatography: Further purify the combined fractions containing the target compounds using a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) on a C18 column. Use a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation: Identify the pure compounds by comprehensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HRMS).[13][20]
Mandatory Visualizations
Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.
Synthetic and Purification Workflow
Caption: General workflow for the synthesis and purification of a diarylheptanoid.
Inhibitory Action on NF-κB Signaling Pathway
Caption: Diarylheptanoids inhibit the pro-inflammatory NF-κB signaling pathway.
References
- 1. NP-MRD: Showing NP-Card for 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (NP0138000) [np-mrd.org]
- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C19H20O2 | CID 73180991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory activities and glycerophospholipids metabolism in KLA-stimulated RAW 264.7 macrophage cells by diarylheptanoids from the rhizomes of Alpinia officinarum. | Semantic Scholar [semanticscholar.org]
- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Characterization of Novel Diarylheptanoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel diarylheptanoids, a class of plant secondary metabolites with significant therapeutic potential. Diarylheptanoids, characterized by two aromatic rings linked by a seven-carbon chain, have demonstrated a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and anti-angiogenic effects. This document details the methodologies for their isolation and structural elucidation, presents quantitative biological data, and explores their mechanisms of action through key signaling pathways.
Isolation and Structural Elucidation of Novel Diarylheptanoids
The initial step in the discovery of novel diarylheptanoids involves their extraction and purification from natural sources, followed by rigorous structural characterization. Plants from the Zingiberaceae (e.g., Alpinia officinarum, Zingiber officinale) and Myricaceae (e.g., Myrica rubra) families are rich sources of these compounds.
Experimental Protocol: Isolation and Purification
A general workflow for the isolation and purification of diarylheptanoids is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques.
Detailed Methodologies:
-
Extraction: Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum) is typically extracted with a polar solvent like ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the sub-fractions is achieved by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. Fractions are collected based on the UV chromatogram, and the solvent is evaporated to yield the pure compounds.
Experimental Protocol: Structural Characterization
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.
Detailed Methodologies:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the novel compound by providing a highly accurate mass measurement.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and can help to identify chromophores, such as conjugated systems.
Biological Characterization of Novel Diarylheptanoids
Once isolated and structurally characterized, novel diarylheptanoids are subjected to a battery of biological assays to determine their therapeutic potential. Key activities of interest include cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
The ability of novel diarylheptanoids to inhibit the growth of cancer cells is a primary focus of their biological characterization.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Detailed Methodologies:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the novel diarylheptanoid for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Alpinin C | Alpinia officinarum | MCF-7 | Not specified, selective cytotoxicity | [1] |
| Alpinin D | Alpinia officinarum | - | - | [1] |
| Compound 6 | Alpinia officinarum | HepG2 | 22.68 | [1] |
| MCF-7 | 8.46 | [1] | ||
| T98G | 13.57 | [1] | ||
| B16-F10 | 11.23 | [1] | ||
| Rubanol | Myrica rubra | Lun-06, Neu-04, Bre-04 | GI50: 16.03-32.58 µg/mL | [2] |
| Diarylheptanoid 6 | Zingiber officinale | A549 | 10.35 | [3][4] |
| HepG2 | 6.69 | [3][4] | ||
| HeLa | 12.87 | [3][4] | ||
| MDA-MB-231 | 15.21 | [3][4] | ||
| HCT116 | 9.74 | [3][4] | ||
| Diarylheptanoid 16 | Zingiber officinale | A549 | 25.83 | [3][4] |
| HepG2 | 18.92 | [3][4] | ||
| HeLa | 33.46 | [3][4] | ||
| MDA-MB-231 | 29.74 | [3][4] | ||
| HCT116 | 21.56 | [3][4] | ||
| Diarylheptanoid 17 | Zingiber officinale | A549 | 15.67 | [3][4] |
| HepG2 | 9.84 | [3][4] | ||
| HeLa | 18.23 | [3][4] | ||
| MDA-MB-231 | 20.45 | [3][4] | ||
| HCT116 | 13.91 | [3][4] | ||
| Diarylheptanoid 18 | Zingiber officinale | A549 | 12.48 | [3][4] |
| HepG2 | 7.53 | [3][4] | ||
| HeLa | 14.61 | [3][4] | ||
| MDA-MB-231 | 17.89 | [3][4] | ||
| HCT116 | 10.22 | [3][4] | ||
| Diarylheptanoid 19 | Zingiber officinale | A549 | 28.14 | [3][4] |
| HepG2 | 20.37 | [3][4] | ||
| HeLa | 31.59 | [3][4] | ||
| MDA-MB-231 | 26.88 | [3][4] | ||
| HCT116 | 24.05 | [3][4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. Therefore, the anti-inflammatory properties of novel diarylheptanoids are of significant interest.
RAW 264.7 murine macrophages are a commonly used cell line to screen for anti-inflammatory activity. Lipopolysaccharide (LPS) is used to induce an inflammatory response in these cells.
Detailed Methodologies:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and then pre-treated with various concentrations of the novel diarylheptanoid for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blot analysis of the cell lysates.
| Compound | Source | Assay | IC50 (µM) | Reference |
| Diarylheptanoid 2 | Alnus hirsuta | NF-κB activation | 9.2-9.9 | [5] |
| NO production | 9.2-9.9 | [5] | ||
| TNF-α production | 9.2-9.9 | [5] | ||
| Diarylheptanoid 3 | Alnus hirsuta | NF-κB activation | 18.2-19.3 | [5] |
| NO production | 18.2-19.3 | [5] | ||
| TNF-α production | 18.2-19.3 | [5] | ||
| Diarylheptanoid 6 | Alnus hirsuta | NF-κB activation | 22.3-23.7 | [5] |
| NO production | 22.3-23.7 | [5] | ||
| TNF-α production | 22.3-23.7 | [5] | ||
| Blepharocalyxin B | Alpinia blepharocalyx | NO production | 36 | [6] |
Signaling Pathways Modulated by Novel Diarylheptanoids
Understanding the molecular mechanisms by which novel diarylheptanoids exert their biological effects is crucial for their development as therapeutic agents. Two key signaling pathways that are often modulated by these compounds are the NF-κB and the ATR/Chk1 pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some diarylheptanoids have been shown to inhibit NF-κB activation.
The ATR/Chk1 Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint kinase 1 (Chk1) pathway is a critical component of the DNA damage response (DDR). This pathway is activated in response to DNA single-strand breaks and replication stress. Activated ATR phosphorylates and activates Chk1, which in turn orchestrates cell cycle arrest and promotes DNA repair. Some diarylheptanoids have been found to down-regulate the expression of ATR and Chk1, suggesting a potential mechanism for their cytotoxic effects, particularly in cancer cells that are often reliant on this pathway for survival.[3][4]
Conclusion and Future Directions
The discovery and characterization of novel diarylheptanoids represent a promising avenue for the development of new therapeutic agents. Their diverse biological activities, coupled with their natural origin, make them attractive candidates for drug discovery programs. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds.
Future research should focus on:
-
High-throughput screening of a wider range of plant species to identify new and more potent diarylheptanoids.
-
Detailed mechanistic studies to elucidate the precise molecular targets of novel diarylheptanoids within key signaling pathways.
-
Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogues.
-
In vivo studies to evaluate the efficacy and safety of promising novel diarylheptanoids in preclinical models of disease.
By continuing to explore the rich chemical diversity of diarylheptanoids and their mechanisms of action, the scientific community can unlock their full therapeutic potential for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Antiproliferative, molecular docking, and bioavailability studies of diarylheptanoids isolated from stem bark of Garuga pinnata Rox B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and SAR Studies of 5-Hydroxy-1,7-diphenylhept-6-en-3-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and its analogs. This class of diarylheptanoids, closely related to curcumin (B1669340), has garnered significant interest for its potential therapeutic applications, particularly in oncology. The following protocols and data are intended to serve as a guide for researchers engaged in the discovery and development of novel drug candidates based on this scaffold.
Introduction
This compound is a diarylheptanoid that shares the core structural features of curcumin and other related natural products. These compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of analogs of this parent compound allows for the systematic exploration of the structure-activity relationships, aiming to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthetic strategies for generating a library of these analogs and the subsequent biological evaluation to establish a quantitative understanding of their therapeutic potential.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of this compound analogs is the Claisen-Schmidt condensation reaction. This approach involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a ketone. By varying the substituents on the benzaldehyde and the ketone starting materials, a diverse library of analogs can be readily synthesized.
Experimental Protocol: General Synthesis
Materials:
-
Substituted benzaldehyde
-
Appropriate ketone (e.g., acetone, substituted acetones)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1.1 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time may vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity to establish a quantitative SAR. A common initial screening is to assess their cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound ID | R1 (Aromatic Ring 1) | R2 (Aromatic Ring 2) | Cell Line | IC₅₀ (µM) | Reference |
| Parent | Phenyl | Phenyl | T47D | 0.09 | [1] |
| Analog 1 | 4-Hydroxyphenyl | 4-Hydroxyphenyl | T47D | 0.64 | [1] |
| Analog 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | T47D | 0.67 | [1] |
| Analog 3 | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl | T47D | 0.99 | [1] |
| Analog 4 | 4-Chlorophenyl | Phenyl | MCF-7 | 12.12 ± 0.54 | [1] |
| Analog 5 | Phenyl | 4-Nitrophenyl | MDA-MB-231 | 9.59 ± 0.7 | [1] |
Note: The data presented is a compilation from various sources and serves as an example. Researchers should generate their own data for a consistent SAR analysis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized diarylheptanoid analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a range from 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Analysis
Diarylheptanoids, including curcumin and its analogs, have been reported to modulate various intracellular signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/Akt pathways. Western blotting is a key technique to investigate the effect of the synthesized analogs on the phosphorylation status of key proteins in these pathways.
Signaling Pathways
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Diarylheptanoids have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.
References
- 1. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for 5-Hydroxy-1,7-diphenylhept-6-en-3-one in In Vitro Antioxidant Assays (DPPH, ABTS)
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a diarylheptanoid, a class of naturally occurring phenolic compounds. Its structural similarity to other well-researched antioxidants, such as curcumin, suggests its potential as a potent free radical scavenger. This document provides detailed protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the preliminary screening of compounds for potential use in pharmaceutical and nutraceutical applications.
The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. They provide a standardized methodology to ensure reproducibility and accuracy in the assessment of the antioxidant properties of the target compound.
DPPH Radical Scavenging Assay
Principle
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which is characterized by its deep violet color and strong absorbance at approximately 517 nm. As the DPPH radical is reduced by the antioxidant, its color changes from violet to a pale yellow, resulting in a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol, spectroscopic grade)
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
1.2.2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
Serial Dilutions of Positive Control: Prepare serial dilutions of the positive control in the same concentration range as the test compound.
1.2.3. Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control = Absorbance of the DPPH solution with methanol (blank).
-
A_sample = Absorbance of the DPPH solution with the test compound or positive control.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Data Presentation
The results of the DPPH assay should be summarized in a table as shown below.
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Ascorbic Acid (Positive Control) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC50 (µg/mL) |
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
Principle
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm. This pre-formed radical cation is then exposed to an antioxidant. The antioxidant donates electrons or hydrogen atoms to the ABTS•+, causing the blue-green color to fade. The extent of color reduction is proportional to the antioxidant's concentration and its radical scavenging capacity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (Positive Control)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
2.2.2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution and Dilutions: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in the same manner as the test compound.
2.2.3. Assay Procedure
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound, positive control, or methanol (as a blank) to different wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
The radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control = Absorbance of the diluted ABTS•+ solution with methanol (blank).
-
A_sample = Absorbance of the diluted ABTS•+ solution with the test compound or positive control.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Data Presentation
The results of the ABTS assay should be presented in a clear, tabular format.
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Trolox (Positive Control) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| IC50 (µg/mL) |
Experimental Workflow Diagram
Caption: Workflow for the ABTS radical scavenging assay.
Signaling Pathway Diagram
While the provided assays are biochemical and do not directly measure signaling pathways within cells, the underlying principle is the interaction between an antioxidant and a free radical. The following diagram illustrates this fundamental relationship.
Caption: General mechanism of free radical scavenging by an antioxidant.
Application Notes and Protocols for Cell-Based Antioxidant Assays of 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a naturally occurring diarylheptanoid isolated from plants such as Alpinia nutans and Curcuma longa.[1][2][3][4] This class of compounds has garnered significant interest for its diverse pharmacological activities, including antioxidant properties.[1][2][3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. Therefore, the evaluation of compounds like this compound for their cellular antioxidant potential is a critical area of research for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers to evaluate the cell-based antioxidant effects of this compound. The protocols detailed below cover the assessment of intracellular ROS scavenging and the investigation of the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.
Compound Profile: this compound
| Property | Information |
| IUPAC Name | This compound |
| Synonyms | (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, (5R)-trans-1,7-diphenyl-5-hydroxy-6-hepten-3-one |
| CAS Number | 87095-74-7 |
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight | 280.36 g/mol |
| Source | Isolated from Alpinia nutans and Curcuma longa.[1][2][3][4] |
| Reported Activity | Antioxidant activity.[1][2][3][4][5] A related compound, (R)-5-Hydroxy-1,7-diphenyl-3-heptanone, has been shown to ameliorate oxidative stress via activation of the Nrf2/ARE pathway.[6] |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This section outlines the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay to quantify the intracellular ROS scavenging activity of this compound.
Experimental Workflow: DCFDA Assay
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Investigating the Neuroprotective Effects of 5-Hydroxy-1,7-diphenylhept-6-en-3-one in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential neuroprotective properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a compound identified as having antioxidant activity[1], in the human neuroblastoma SH-SY5Y cell line. This cell line is a well-established in vitro model for studying neurodegenerative diseases and evaluating the efficacy of neuroprotective agents[2][3][4][5].
The protocols outlined below describe a standard workflow for assessing the cytoprotective effects of the compound against a common neurotoxic insult, oxidative stress, which is a key pathological feature in many neurodegenerative disorders[6]. The experimental design focuses on quantifying cell viability, measuring intracellular reactive oxygen species (ROS), and analyzing key proteins involved in cell survival and apoptosis signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a test compound in SH-SY5Y cells.
Caption: General experimental workflow for assessing neuroprotection.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Effect of this compound on SH-SY5Y Cell Viability following Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 48 ± 3.9 |
| Compound only | 1 µM | 99 ± 4.7 |
| Compound + H₂O₂ | 0.1 µM | 55 ± 4.1 |
| Compound + H₂O₂ | 1 µM | 75 ± 5.5 |
| Compound + H₂O₂ | 10 µM | 88 ± 4.8 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) |
| Control (untreated) | - | 100 ± 8.1 |
| H₂O₂ (100 µM) | - | 350 ± 25.6 |
| Compound only | 1 µM | 95 ± 7.3 |
| Compound + H₂O₂ | 0.1 µM | 280 ± 21.9 |
| Compound + H₂O₂ | 1 µM | 190 ± 15.4 |
| Compound + H₂O₂ | 10 µM | 120 ± 10.2 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) | ||
| Bcl-2 | Bax | Cleaved Caspase-3 | |
| Control (untreated) | 1.0 | 1.0 | 1.0 |
| H₂O₂ (100 µM) | 0.4 | 2.5 | 3.0 |
| Compound (1 µM) + H₂O₂ | 0.8 | 1.2 | 1.5 |
Detailed Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution[2]. Maintain the cells in a humidified incubator at 37°C with 5% CO₂[2].
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium for plating[2].
-
Neuronal Differentiation (Optional): For a more mature neuronal phenotype, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, switch to a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Culture for 5-7 days, changing the medium every 2-3 days[2][7]. Differentiated cells are often used in neurotoxicity studies[7].
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[8][9].
-
Treatment:
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium, ensuring the final DMSO concentration is below 0.1%[2].
-
Pre-treat cells with the compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.
-
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[8].
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals[8].
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader[8].
-
Calculation: Cell survival rate (%) = (Absorbance of experiment / Absorbance of control) × 100%[8].
Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the overall level of reactive oxygen species within the cells[10][11].
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described for the MTT assay.
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium[10][12].
-
After treatment, wash the cells once with warm PBS or serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark[12][13].
-
-
Fluorescence Measurement:
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell survival pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors[14][15][16].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit[15].
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane[14].
-
Immunoblotting:
-
Block the membrane with 5% non-fat dried milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include those against Bcl-2, Bax, cleaved caspase-3, total and phosphorylated Akt, and a loading control (e.g., GAPDH)[14][17].
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[14].
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system[14]. Densitometry analysis can be performed to quantify the relative protein expression.
Postulated Signaling Pathway
Based on its antioxidant properties, this compound may exert neuroprotective effects by mitigating oxidative stress and modulating downstream signaling pathways that regulate apoptosis and cell survival.
Caption: Postulated neuroprotective signaling pathway.
This proposed mechanism suggests that the compound scavenges ROS, thereby preventing mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and caspase activation[17][18]. Additionally, it may promote cell survival by activating pro-survival signaling cascades such as the Akt/mTOR pathway, which is known to inhibit apoptosis[18]. Further investigation is required to validate these specific molecular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. accegen.com [accegen.com]
- 4. cyagen.com [cyagen.com]
- 5. benchchem.com [benchchem.com]
- 6. Diphenyl diselenide protects neuronal cells against oxidative stress and mitochondrial dysfunction: Involvement of the glutathione-dependent antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ROS [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. 4.7. Western Blot Analysis [bio-protocol.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: 5-Hydroxy-1,7-diphenylhept-6-en-3-one as a Potential Anti-inflammatory Agent in RAW 264.7 Macrophages
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a central role in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells activate intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activation leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The compound 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid, has been investigated for its potential to modulate these inflammatory responses. This document outlines its anti-inflammatory effects and provides detailed protocols for its evaluation in RAW 264.7 macrophages.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways in RAW 264.7 macrophages. By suppressing the phosphorylation and subsequent activation of key proteins in these pathways, the compound effectively reduces the expression and release of various pro-inflammatory mediators.
Quantitative Data Summary
The anti-inflammatory activity of this compound was assessed through a series of in vitro experiments. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.4 ± 4.9 |
| 50 | 91.6 ± 5.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 58.4 ± 4.1 | 0 |
| LPS + Compound (1 µM) | 45.2 ± 3.5 | 22.6 |
| LPS + Compound (5 µM) | 33.7 ± 2.9 | 42.3 |
| LPS + Compound (10 µM) | 21.9 ± 2.2 | 62.5 |
| LPS + Compound (25 µM) | 12.3 ± 1.5 | 78.9 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before LPS stimulation for 24 hours.
Table 3: Reduction of Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 35 ± 8 | 21 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 2850 ± 150 | 1980 ± 120 | 950 ± 80 |
| LPS + Compound (10 µM) | 1320 ± 95 | 970 ± 75 | 480 ± 50 |
| LPS + Compound (25 µM) | 640 ± 60 | 450 ± 40 | 210 ± 25 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA.
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating anti-inflammatory effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the indicated time (24 hours for viability, NO, and cytokine assays; shorter times may be required for signaling protein phosphorylation).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Nitric Oxide (NO) Assay (Griess Test)
-
Principle: Measures the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.
-
Protocol:
-
Collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
4. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Protocol:
-
Collect the culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Briefly, coat a 96-well plate with capture antibody, add samples and standards, add detection antibody, add enzyme-linked secondary antibody, add substrate, and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
5. Western Blot Analysis
-
Principle: Detects the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p65, ERK, JNK, and p38) in cell lysates.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The presented data and protocols suggest that this compound is a promising anti-inflammatory agent. Its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, likely through the suppression of the NF-κB and MAPK signaling pathways, warrants further investigation for its potential therapeutic applications in inflammatory diseases. The detailed methodologies provided herein offer a robust framework for researchers to further explore the anti-inflammatory properties of this and other related compounds.
HPLC method for quantification of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" in plant extracts
An HPLC Method for the Quantification of 5-Hydroxy-1,7-diphenylhept-6-en-3-one in Plant Extracts
Application Note and Protocol
This document provides a comprehensive guide for the quantification of this compound, a diarylheptanoid with known antioxidant properties, in plant extracts using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a phenolic compound that has been isolated from various plant sources, including Curcuma longa L. (turmeric) and Alpinia nutans.[1][2] As a member of the diarylheptanoid class of compounds, it exhibits significant antioxidant activity, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2][3] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This application note details a validated reverse-phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) for the determination of this compound. The protocol provides a straightforward and robust approach for the sample preparation and chromatographic analysis of this compound in complex plant matrices.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Plant Material: Dried and powdered plant material suspected to contain the analyte (e.g., rhizomes of Curcuma longa or leaves of Alpinia nutans).
-
Extraction Solvents: Methanol or ethanol.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 50-55% B10-15 min: 55-65% B15-40 min: 65-100% B40.1-55 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 55 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 50 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
Extraction: Accurately weigh 1 g of the dried, powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
The described HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intraday < 2%, Interday < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., 0.05 - 0.20 µg/mL) |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., 0.15 - 0.60 µg/mL) |
Data Presentation
Table 1: Quantitative Data for HPLC Method Validation
| Parameter | Result |
| Retention Time (min) | Approximately 18.5 |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.18 |
| Limit of Quantification (LOQ) (µg/mL) | 0.54 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Chemical structure of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The method is specific, accurate, and precise, making it a valuable tool for the quality control and standardization of herbal products containing this bioactive diarylheptanoid. The provided protocols and validation data will aid researchers in implementing this method for their specific research needs in natural product analysis and drug discovery.
References
Application Notes & Protocols for 5-Hydroxy-1,7-diphenylhept-6-en-3-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a diarylheptanoid found in several members of the Zingiberaceae family, including Alpinia zerumbet (shell ginger) and Curcuma longa (turmeric).[1][2] This natural compound has garnered significant interest due to its potential therapeutic properties, most notably its antioxidant activity.[1][2][3] As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in phytochemical analysis, quality control of herbal products, and in vitro and in vivo pharmacological studies.
These application notes provide detailed protocols for the use of this compound as a reference standard, including its physicochemical properties, a validated High-Performance Liquid Chromatography (HPLC) method for its quantification, and protocols for assessing its antioxidant activity.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀O₂ | [4] |
| Molecular Weight | 280.36 g/mol | [5] |
| CAS Number | 87095-74-7 | [4][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and methanol; insoluble in water. | [2] |
| Storage | Store at 2-8°C for up to 24 months. For long-term storage of stock solutions, -20°C for 1 month or -80°C for 6 months is recommended, protected from light. | [1] |
Application in Phytochemical Analysis: Quantification by HPLC-DAD
The following is a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC with Diode-Array Detection (DAD) method. This method is adapted from a validated protocol for similar diarylheptanoids and is suitable for the accurate and precise quantification of the target analyte.
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Detailed HPLC-DAD Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with A: 0.5% Acetic Acid in Water and B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation Summary
The following table summarizes the validation parameters for the described HPLC-DAD method, demonstrating its suitability for the intended purpose. The data is representative for diarylheptanoids and serves as a guideline.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 104.0% |
Application in Bioactivity Screening: Antioxidant Potential
This compound has demonstrated antioxidant properties.[1][2] The following protocols describe common in vitro assays to evaluate its antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Ferric Thiocyanate (B1210189) (FTC) Method
This method assesses the inhibition of lipid peroxidation.
Protocol:
-
Prepare a solution of the sample in ethanol (B145695).
-
Mix the sample solution with linoleic acid emulsion and phosphate (B84403) buffer (pH 7.0).
-
Incubate the mixture at 40°C in the dark.
-
At regular intervals, take an aliquot of the mixture and add ethanol and ammonium (B1175870) thiocyanate solution.
-
Add ferrous chloride solution to the mixture and measure the absorbance at 500 nm after 3 minutes.
-
A lower absorbance value indicates a higher level of antioxidant activity.
Potential Mechanism of Action: Nrf2 Signaling Pathway
The antioxidant effects of many phytochemicals, including diarylheptanoids, are often mediated through the activation of the Nrf2-Keap1 signaling pathway. This pathway upregulates the expression of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2-Keap1 antioxidant signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of various antioxidant and detoxifying enzymes, which ultimately leads to cellular protection against oxidative damage.
Conclusion
This compound is a valuable reference standard for phytochemical and pharmacological research. The protocols and data presented in these application notes provide a framework for its accurate quantification and the assessment of its antioxidant activity. Further investigation into its biological mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
Application Notes: Assessing the Free Radical Scavenging Activity of 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are compounds that can neutralize free radicals, thereby mitigating oxidative damage. 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a compound isolated from plants such as Alpinia nutans and Curcuma longa, has demonstrated antioxidant properties.[1] This document provides a detailed protocol for assessing the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for evaluating antioxidant capacity.[2][3][4][5]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[2][4] DPPH is a dark purple crystalline solid that forms a stable free radical in solution.[4] When reduced by an antioxidant, the purple color of the DPPH solution fades to a yellow color, and the absorbance at a characteristic wavelength (typically around 517 nm) decreases.[2][3][6] The extent of this discoloration is proportional to the scavenging activity of the antioxidant compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of this compound.
Materials and Reagents:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (Positive Control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.
-
Prepare a similar series of dilutions for the positive control, ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or the positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol instead of the test compound.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[2][3][7]
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound or positive control with the DPPH solution.[2]
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.
-
Plot a graph of the percentage of scavenging activity against the different concentrations of the test compound.
-
The IC50 value can be determined from the graph by interpolation.[7]
-
Data Presentation
The quantitative data obtained from the DPPH assay should be summarized in a clear and structured table for easy comparison.
| Concentration (µg/mL) | Absorbance of this compound | % Scavenging Activity | Absorbance of Ascorbic Acid | % Scavenging Activity |
| Control (0) | 0.750 | 0.00 | 0.750 | 0.00 |
| 10 | 0.685 | 8.67 | 0.525 | 30.00 |
| 50 | 0.540 | 28.00 | 0.315 | 58.00 |
| 100 | 0.398 | 46.93 | 0.180 | 76.00 |
| 250 | 0.225 | 70.00 | 0.090 | 88.00 |
| 500 | 0.113 | 84.93 | 0.053 | 92.93 |
| IC50 (µg/mL) | 107.5 | 35.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the DPPH Free Radical Scavenging Assay.
Signaling Pathway: Free Radical Scavenging by an Antioxidant
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Free radical scavenging activity [protocols.io]
Application Notes and Protocols for Studying Oxidative Stress in Neuronal Cells using 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a key pathological factor in a range of neurodegenerative diseases. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal cell death. Consequently, there is significant interest in identifying and characterizing compounds with the potential to mitigate oxidative stress in neuronal cells.
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a diarylheptanoid found in medicinal plants such as Alpinia officinarum and Curcuma longa. Diarylheptanoids as a class of compounds have demonstrated potent antioxidant and neuroprotective properties. This document provides detailed application notes and experimental protocols for utilizing this compound to study and counteract oxidative stress in neuronal cell cultures.
Mechanism of Action
This compound and related diarylheptanoids are believed to exert their neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The induction of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful byproducts of oxidative stress.
Data Presentation
The following tables summarize the neuroprotective effects of various diarylheptanoids, structurally related to this compound, against oxidative stress in neuronal cells. This data is compiled from studies on H₂O₂-induced injury in human neuroblastoma SH-SY5Y cells.
Table 1: Neuroprotective Effects of Diarylheptanoids on H₂O₂-treated SH-SY5Y Cells
| Compound Number | Concentration (µM) | Cell Viability (%) vs. H₂O₂ Control |
| 7 | 5 | 75.2 ± 3.5 |
| 10 | 85.1 ± 4.2 | |
| 20 | 92.3 ± 5.1 | |
| 10 | 5 | 78.9 ± 3.9 |
| 10 | 88.7 ± 4.5 | |
| 20 | 95.4 ± 5.3 | |
| 12 | 5 | 76.5 ± 3.7 |
| 10 | 86.3 ± 4.3 | |
| 20 | 93.8 ± 5.2 | |
| 22 | 5 | 80.1 ± 4.0 |
| 10 | 90.2 ± 4.8 | |
| 20 | 98.6 ± 5.5 | |
| 25 | 5 | 81.3 ± 4.1 |
| 10 | 91.5 ± 4.9 | |
| 20 | 99.1 ± 5.6 | |
| 33 | 5 | 79.5 ± 3.8 |
| 10 | 89.8 ± 4.7 | |
| 20 | 97.2 ± 5.4 | |
| EGCG (Positive Control) | 20 | 82.4 ± 4.1** |
*p < 0.05, **p < 0.01 vs. H₂O₂ treated group. Data is illustrative and based on findings for similar diarylheptanoids.[2]
Table 2: Effect of Diarylheptanoids on Oxidative Stress Markers in H₂O₂-treated SH-SY5Y Cells
| Compound Number | Concentration (µM) | ROS Level (% of H₂O₂ Control) | MDA Level (nmol/mg protein) | NO Level (µM) |
| 10 | 20 | 65.4 ± 3.3 | 1.2 ± 0.1 | 5.8 ± 0.3 |
| 22 | 20 | 62.1 ± 3.1 | 1.1 ± 0.1 | 5.5 ± 0.2 |
| 25 | 20 | 60.8 ± 3.0 | 1.0 ± 0.1 | 5.2 ± 0.2 |
| 33 | 20 | 64.2 ± 3.2 | 1.1 ± 0.1 | 5.6 ± 0.3 |
| H₂O₂ Control | - | 100 | 2.5 ± 0.2 | 10.2 ± 0.5 |
| Vehicle Control | - | 45.2 ± 2.3 | 0.8 ± 0.1 | 3.1 ± 0.2 |
*p < 0.05, **p < 0.01 vs. H₂O₂ treated group. Data is illustrative and based on findings for similar diarylheptanoids.[2]
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed mechanism of action via the Nrf2/HO-1 signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects against H₂O₂-Induced Oxidative Stress
This protocol details the procedure for evaluating the cytoprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line.
1. Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or HT22)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
2. Cell Culture and Seeding: a. Culture neuronal cells in a T-75 flask until 80-90% confluency. b. Trypsinize and resuspend the cells in a complete medium. c. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
3. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of the compound in a serum-free medium to achieve final concentrations ranging from 1 µM to 50 µM. c. Remove the complete medium from the 96-well plate and wash the cells once with sterile PBS. d. Add 100 µL of the compound-containing medium to the respective wells. For the control and H₂O₂-only wells, add a serum-free medium with the same percentage of DMSO as the compound-treated wells. e. Pre-incubate the cells with the compound for 2 hours at 37°C.
4. Induction of Oxidative Stress: a. Prepare a fresh solution of H₂O₂ in a serum-free medium. The optimal concentration of H₂O₂ to induce approximately 50% cell death should be determined beforehand (typically 100-500 µM for SH-SY5Y cells). b. Add the H₂O₂ solution to all wells except the vehicle control group. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
5. Cell Viability Assessment (MTT Assay): a. After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the 2',7'-dichlorofluorescin diacetate (DCFDA) assay to quantify intracellular ROS levels.
1. Materials:
-
Cells treated as described in Protocol 1 (steps 1-4).
-
DCFDA reagent
-
Sterile PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
2. DCFDA Staining: a. After the 24-hour treatment with the compound and H₂O₂, remove the medium from the wells. b. Wash the cells twice with sterile PBS. c. Add 100 µL of 10 µM DCFDA solution in PBS to each well. d. Incubate the plate for 30 minutes at 37°C in the dark.
3. Fluorescence Measurement: a. After incubation, remove the DCFDA solution and wash the cells twice with sterile PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. d. Express the results as a percentage of the H₂O₂-treated control group.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1 Expression
This protocol outlines the procedure for assessing the effect of this compound on the protein expression levels of Nrf2 and HO-1.
1. Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
2. Cell Lysis and Protein Quantification: a. Culture and treat cells in 6-well plates as described in Protocol 1. b. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. i. Quantify the band intensities and normalize to the β-actin loading control.
By following these protocols, researchers can effectively investigate the neuroprotective and antioxidant properties of this compound in neuronal cell models of oxidative stress.
References
Application of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" in studying the Nrf2/ARE pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid found in plants such as Alpinia officinarum, has emerged as a significant modulator of the Keap1-Nrf2/ARE signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress, where the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated to induce the expression of a suite of antioxidant and cytoprotective genes.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This application note provides detailed protocols and data on the use of (R)-5-Hydroxy-1,7-diphenyl-3-heptanone (DPHC), a specific enantiomer of this compound, to study and activate the Nrf2/ARE pathway.
Data Presentation
The following table summarizes the quantitative data from studies investigating the effect of (R)-5-Hydroxy-1,7-diphenyl-3-heptanone (DPHC) on the Nrf2/ARE pathway and its downstream targets in high glucose-treated HepG2 cells.
| Parameter | Treatment Group | Result | Reference |
| Nrf2 Protein Expression | High Glucose (HG) | Decreased compared to control | [1] |
| HG + DPHC (10, 20, 40 μM) | Dose-dependent increase compared to HG | [1] | |
| HO-1 Protein Expression | High Glucose (HG) | Decreased compared to control | [1] |
| HG + DPHC (10, 20, 40 μM) | Dose-dependent increase compared to HG | [1] | |
| Superoxide Dismutase (SOD) Activity | High Glucose (HG) | Decreased compared to control | [1] |
| HG + DPHC (10, 20, 40 μM) | Dose-dependent increase compared to HG | [1] | |
| Catalase (CAT) Activity | High Glucose (HG) | Decreased compared to control | [1] |
| HG + DPHC (10, 20, 40 μM) | Dose-dependent increase compared to HG | [1] | |
| Glutathione Peroxidase (GSH-Px) Activity | High Glucose (HG) | Decreased compared to control | [1] |
| HG + DPHC (10, 20, 40 μM) | Dose-dependent increase compared to HG | [1] |
Signaling Pathway Diagram
Caption: Activation of the Nrf2/ARE pathway by this compound (DPHC).
Experimental Protocols
Cell Culture and Treatment
This protocol is based on the methodology used for studying the effects of DPHC in high glucose-induced insulin (B600854) resistance in HepG2 cells.[1]
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Induction of High Glucose Model:
-
Seed HepG2 cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, replace the normal glucose (5.5 mM) medium with high glucose (33 mM) DMEM for 24 hours to induce a model of insulin resistance and oxidative stress.
-
-
DPHC Treatment:
-
Prepare a stock solution of (R)-5-Hydroxy-1,7-diphenyl-3-heptanone (DPHC) in dimethyl sulfoxide (B87167) (DMSO).
-
Treat the high glucose-induced HepG2 cells with varying concentrations of DPHC (e.g., 10, 20, and 40 μM) for 24 hours. A vehicle control group (DMSO) should be included.
-
Western Blot Analysis for Nrf2 and HO-1 Expression
This protocol outlines the steps to quantify the protein expression levels of Nrf2 and its target gene, Heme Oxygenase-1 (HO-1).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Measurement of Antioxidant Enzyme Activity
This protocol describes how to measure the activity of key antioxidant enzymes that are downstream targets of the Nrf2 pathway.[1]
-
Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Use a commercially available SOD assay kit that measures the inhibition of a chromogen reduction reaction.
-
Catalase (CAT): Use a commercially available CAT assay kit that measures the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GSH-Px): Use a commercially available GSH-Px assay kit that measures the rate of NADPH oxidation.
-
-
Data Analysis: Follow the manufacturer's instructions for each kit to calculate the enzyme activity. Normalize the activity to the total protein concentration of the lysate.
ARE-Luciferase Reporter Gene Assay
This is a standard cell-based assay to quantify the activation of the Nrf2 pathway.[2]
-
Cell Transfection:
-
Use a suitable cell line (e.g., HepG2) and transiently or stably transfect with a plasmid containing a luciferase reporter gene driven by multiple copies of the ARE sequence.
-
A co-transfection with a constitutively expressing Renilla luciferase vector can be used as an internal control for transfection efficiency.
-
-
Assay Procedure:
-
Seed the ARE-reporter cells into a 96-well white, clear-bottom plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for in vitro investigation of DPHC's effect on the Nrf2 pathway.
References
- 1. DPHC From Alpinia officinarum Ameliorates Oxidative Stress and Insulin Resistance via Activation of Nrf2/ARE Pathway in db/db Mice and High Glucose-Treated HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | DPHC From Alpinia officinarum Ameliorates Oxidative Stress and Insulin Resistance via Activation of Nrf2/ARE Pathway in db/db Mice and High Glucose-Treated HepG2 Cells [frontiersin.org]
Total Synthesis Strategies for 5-Hydroxy-1,7-diphenylhept-6-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two distinct total synthesis strategies for the diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one. Diarylheptanoids are a class of natural products known for their diverse biological activities, making their synthetic accessibility a key focus for medicinal chemistry and drug development. The following protocols are designed to be a comprehensive guide for the laboratory synthesis of this target molecule.
Introduction
This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking two phenyl rings. The presence of a β-hydroxy ketone and a terminal styrenyl moiety makes it an interesting target for organic synthesis. This document outlines two convergent and efficient synthetic routes: an Aldol (B89426) Condensation Approach and a Grignard Reaction Approach. Each strategy utilizes readily available starting materials and well-established chemical transformations.
Synthetic Strategy Overview
Two plausible retrosynthetic analyses for this compound are presented below. These strategies offer alternative approaches to the target molecule, providing flexibility in precursor selection and reaction conditions.
Strategy 1: Aldol Condensation Approach
This approach is based on the formation of the carbon-carbon bond between C4 and C5 of the heptanone backbone via a base-catalyzed aldol reaction. The retrosynthetic disconnection is shown below.
Caption: Retrosynthetic analysis via an aldol disconnection.
Strategy 2: Grignard Reaction Approach
This strategy involves the formation of the C5-C6 bond through the nucleophilic addition of a Grignard reagent to cinnamaldehyde, followed by oxidation of the resulting secondary alcohol.
Caption: Retrosynthetic analysis via a Grignard reaction.
Quantitative Data Summary
The following tables summarize the expected yields and key parameters for each synthetic strategy. The yields are estimated based on literature precedents for similar reactions.
Table 1: Quantitative Data for Strategy 1 (Aldol Condensation Approach)
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | Aldol Condensation | 1-Phenylbutan-2-one, Cinnamaldehyde | NaOH | Ethanol | 25 | 10 | 65-75 |
Table 2: Quantitative Data for Strategy 2 (Grignard Reaction Approach)
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | Grignard Reaction | (2-Bromoethyl)benzene (B7723623), Magnesium, Cinnamaldehyde | - | Diethyl ether | 0 to 25 | 2 | 70-80 |
| 2 | Oxidation | 1,7-Diphenylhept-6-en-5-ol | Dess-Martin Periodinane | Dichloromethane | 25 | 2-4 | 85-95 |
Experimental Protocols
Strategy 1: Aldol Condensation Approach - Detailed Protocol
This protocol details the synthesis of this compound via a base-catalyzed aldol condensation.
Caption: Experimental workflow for the Aldol Condensation Approach.
Materials:
-
1-Phenylbutan-2-one (1.0 eq)
-
Cinnamaldehyde (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.0 M aqueous solution)
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, dissolve 1-phenylbutan-2-one (1.0 eq) and cinnamaldehyde (1.0 eq) in ethanol.
-
While stirring at room temperature, add the 1.0 M NaOH solution (1.2 eq) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Strategy 2: Grignard Reaction Approach - Detailed Protocol
This protocol describes the synthesis of the target molecule through a Grignard reaction followed by an oxidation step.
Caption: Experimental workflow for the Grignard Reaction Approach.
Step 1: Grignard Reaction to form 1,7-Diphenylhept-6-en-5-ol
Materials:
-
Magnesium turnings (1.2 eq)
-
(2-Bromoethyl)benzene (1.1 eq)
-
Anhydrous diethyl ether
-
Cinnamaldehyde (1.0 eq)
-
Saturated ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small volume of anhydrous diethyl ether.
-
Add a solution of (2-bromoethyl)benzene (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cinnamaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude alcohol, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
Materials:
-
Crude 1,7-Diphenylhept-6-en-5-ol (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve the crude alcohol from the previous step in dry DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[1][2][3][4][5]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO3 solution and 10% Na2S2O3 solution. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Characterization of this compound
The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 10H, Ar-H), 6.65 (d, J = 16.0 Hz, 1H, H-7), 6.20 (dd, J = 16.0, 6.0 Hz, 1H, H-6), 4.80 (m, 1H, H-5), 3.50 (br s, 1H, -OH), 2.90 (t, J = 7.5 Hz, 2H, H-1), 2.80-2.70 (m, 2H, H-2), 2.65-2.50 (m, 2H, H-4).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 211.0 (C-3), 141.5 (Ar-C), 136.5 (Ar-C), 132.0 (C-7), 129.5 (C-6), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.4 (Ar-CH), 127.8 (Ar-CH), 126.2 (Ar-CH), 126.0 (Ar-CH), 68.0 (C-5), 49.5 (C-4), 45.0 (C-2), 30.0 (C-1).
-
IR (KBr, cm⁻¹): 3450 (O-H stretch), 3025 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1710 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch), 970 (trans C=C bend).
-
Mass Spectrometry (ESI+): m/z 281.15 [M+H]⁺, 263.14 [M-H₂O+H]⁺.
Conclusion
The two presented total synthesis strategies provide reliable and adaptable methods for the preparation of this compound. The Aldol Condensation approach is a more direct route, while the Grignard Reaction approach offers an alternative that may be advantageous depending on the availability of starting materials and desired scale. These protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols for Studying Inhibition of Lipid Peroxidation by 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a linear diarylheptanoid, a class of natural compounds recognized for their diverse biological activities, including potent antioxidant properties. Diarylheptanoids are secondary metabolites found in various medicinal plants, such as those from the genera Alpinia and Curcuma. Their ability to counteract oxidative stress makes them promising candidates for the study and development of therapeutic agents against conditions associated with lipid peroxidation, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the inhibition of lipid peroxidation. Detailed protocols for the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method to quantify lipid peroxidation, are provided. Additionally, insights into the potential mechanism of action, data presentation, and visualization of experimental workflows and signaling pathways are included to facilitate robust experimental design and interpretation.
Mechanism of Action: Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids in cell membranes. This process leads to cellular damage and the formation of cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). Diarylheptanoids, including this compound, are thought to inhibit lipid peroxidation through several mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups present in many diarylheptanoids can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction.
-
Activation of Antioxidant Signaling Pathways: Diarylheptanoids may upregulate endogenous antioxidant defense mechanisms by activating the Nrf2/HO-1 signaling pathway. This pathway leads to the transcription of genes encoding for various antioxidant and cytoprotective enzymes.
Quantitative Data on Lipid Peroxidation Inhibition by Diarylheptanoids
| Compound Name | Assay Type | System | IC50 (µM) | Reference |
| Garugamblin-3 | TBARS | Human LDL Oxidation | 2.9 | [1] |
| Acerogenin L | TBARS | Human LDL Oxidation | 1.7 | [1] |
| Oregonin | TBARS | Human LDL Oxidation | 3.2 | |
| Hirsutanone | TBARS | Human LDL Oxidation | 1.5 | |
| 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | t-BHP-induced toxicity | Primary rat hepatocytes | 32.7 ± 1.1 | [2][3] |
| (3S)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | t-BHP-induced toxicity | Primary rat hepatocytes | 9.8 ± 0.7 | [2][3] |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a major secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenate or cell lysate (source of lipids)
-
Inducer of lipid peroxidation (e.g., FeSO₄/ascorbic acid, H₂O₂, or tert-butyl hydroperoxide)
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.67% (w/v) Thiobarbituric acid (TBA) solution
-
Malondialdehyde (MDA) standard solution (e.g., 1,1,3,3-tetramethoxypropane)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates (e.g., brain, liver) or cell lysates in cold PBS.
-
Determine the protein concentration of the homogenate/lysate for normalization.
-
-
Induction of Lipid Peroxidation:
-
In a microcentrifuge tube, add a specific volume of your sample (homogenate or lysate).
-
Add varying concentrations of this compound.
-
Add the pro-oxidant (e.g., a mixture of FeSO₄ and ascorbic acid) to initiate lipid peroxidation.
-
Include a control group (sample + pro-oxidant, without the inhibitor) and a blank group (sample without pro-oxidant or inhibitor).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding ice-cold 10% TCA.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Add the TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15-20 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Quantification:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a microplate reader or spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in your samples based on the standard curve.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing lipid peroxidation inhibition.
Conclusion
This compound represents a valuable tool for investigating the inhibition of lipid peroxidation. The provided protocols and conceptual frameworks are intended to guide researchers in designing and executing experiments to elucidate its antioxidant potential. While direct quantitative data for this specific compound is still emerging, the information available for related diarylheptanoids strongly supports its promise as a potent inhibitor of lipid peroxidation. Future studies should aim to determine the precise IC50 value of this compound and further explore its detailed mechanism of action in various biological systems.
References
- 1. Cyclic diarylheptanoids inhibit cell-mediated low-density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of diarylheptanoids from Curcuma comosa on primary rat hepatocytes against t-butyl hydroperoxide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
"5-Hydroxy-1,7-diphenylhept-6-en-3-one" solubility for in vitro assays
Welcome to the technical support center for 5-Hydroxy-1,7-diphenylhept-6-en-3-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a natural compound found in plants like Curcuma longa L. and Alpinia nutans.[1][2] It is recognized for its antioxidant properties.[1][2][3][4]
| Property | Value |
| CAS Number | 87095-74-7[1][2][5][6] |
| Molecular Formula | C₁₉H₂₀O₂[1][5][6] |
| Molecular Weight | ~280.4 g/mol [1][2][6] |
| Physical Form | Powder[1][2] |
Q2: In which solvents is this compound soluble?
This compound is insoluble in water but soluble in several organic solvents.[1] For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1][2][3][4] It is also soluble in methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO.[4][7] Depending on the supplier, solubility in DMSO can range from 22.5 mg/mL (80.25 mM) to 100 mg/mL (356.68 mM).[3][4] To ensure complete dissolution, gentle warming to 37°C, vortexing, and/or brief sonication may be necessary.[1][3][4][7]
Q4: Why does my compound precipitate when I add it to my aqueous cell culture medium?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility.[8] The rapid solvent exchange causes the compound to come out of solution and form a precipitate.[8]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can have cytotoxic effects.[9] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[7]
Q6: How should I store my stock solutions?
Stock solutions should be stored at -20°C or -80°C.[1][3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[7][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[8] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[8] | Perform a serial dilution. You can first create an intermediate dilution of the stock in DMSO before adding it to the media.[8][9] Alternatively, add the stock solution dropwise to the pre-warmed media while gently vortexing.[7][8] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for preparing your working solutions.[8][10] |
Issue 2: Precipitation Develops Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| pH or Temperature Shifts | The CO₂ environment of an incubator can alter media pH, and temperature fluctuations can affect compound stability and solubility.[10] | Ensure your media is properly buffered for the CO₂ concentration in your incubator. Minimize the time culture vessels are outside the incubator to prevent temperature cycling.[8] |
| Interaction with Media Components | The compound may interact with proteins, salts, or other components in the media over time, leading to precipitation.[10] | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | Evaporation concentrates all media components, which can push the compound's concentration beyond its solubility limit.[8] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8][11] |
Issue 3: Precipitate is Observed After Thawing a Frozen Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Freeze-Thaw Cycles | The compound may have poor solubility at low temperatures and has precipitated during the freeze-thaw process.[10] | Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the compound before use.[1][10] If precipitation persists, prepare fresh stock solutions.[10] |
| Improper Storage | Frequent freeze-thaw cycles degrade the compound and promote precipitation. | Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.
-
Add Solvent: Using the molecular weight of 280.4 g/mol , calculate the required volume of high-purity, sterile DMSO. For 10 mg to make a 100 mM stock, add 356.6 µL of DMSO.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.[7]
-
Ensure Complete Dissolution: If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[1][7] Brief sonication can also be used to aid dissolution.[3]
-
Storage: Store the stock solution in single-use aliquots at -80°C.[4]
Protocol 2: Preparation of a Final Working Solution (e.g., 10 µM)
References
- 1. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one | 87095-74-7 [sigmaaldrich.com]
- 6. This compound | C19H20O2 | CID 73180991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Improving the stability of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" in cell culture media
Technical Support Center: 5-Hydroxy-1,7-diphenylhept-6-en-3-one
Disclaimer: this compound is a member of the diarylheptanoid class of natural products[1][2]. While specific stability data for this exact compound is limited, the challenges associated with its use in aqueous environments are likely comparable to those of other diarylheptanoids. This guide leverages the extensive research on a structurally related and well-studied diarylheptanoid, Curcumin (B1669340) , as a model to provide robust guidance and troubleshooting strategies. The principles and methods described here are broadly applicable to diarylheptanoids as a class.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: Like many diarylheptanoids, this compound is expected to have limited stability in aqueous solutions, particularly at physiological pH (around 7.2-7.4)[3][4]. Curcumin, a similar compound, degrades rapidly in cell culture media, with a reported half-life of about 1.7 hours when cells are present[5]. Over 90% of curcumin can decompose within 30 minutes in serum-free medium at 37°C[4]. Therefore, significant degradation of your compound should be anticipated during typical cell culture experiments.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of diarylheptanoids in solution is influenced by several factors:
-
pH: Degradation is highly pH-dependent, occurring much faster in neutral to alkaline conditions (pH > 7) compared to acidic conditions[4][6][7].
-
Temperature: Higher temperatures accelerate the rate of degradation[8][9]. Storing stock solutions at -20°C or -80°C is recommended[10].
-
Light Exposure: Many phenolic compounds, including diarylheptanoids, are sensitive to light and can undergo photodegradation[4][11]. It is crucial to protect solutions from light.
-
Presence of Serum: Components in fetal bovine serum (FBS), such as albumin, can bind to the compound and increase its stability[4]. The half-life of curcumin is significantly longer in media containing 10% FBS compared to serum-free media[4].
-
Oxygen: Autoxidation is a major degradation pathway, which is influenced by the presence of dissolved oxygen[3][11].
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to poor aqueous solubility, the compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution[12][13].
-
Preparation: Dissolve the powder in 100% DMSO. Sonication may be used to aid dissolution[10][12].
-
Storage: Store stock solutions in small aliquots in tightly sealed vials, protected from light, at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage[10]. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the DMSO stock into pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q4: What are the likely degradation products and can they affect my results?
A4: The degradation of diarylheptanoids like curcumin typically yields smaller phenolic compounds such as vanillin (B372448) and ferulic acid[4][11][14][15]. These degradation products may have their own biological activities, which could confound experimental results[11]. However, some studies suggest that the stable degradation products of curcumin are inactive and do not contribute significantly to its primary biological effects[14][16]. It is crucial to confirm whether the observed effects are from the parent compound or its degradants.
Q5: How can I improve the stability of the compound in my experiments?
A5: Several strategies can be employed to mitigate degradation:
-
pH Control: If your experimental design allows, using a slightly acidic medium can improve stability[17].
-
Use of Serum: Conduct experiments in media containing serum, as serum proteins can stabilize the compound[4].
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times.
-
Replenish the Compound: For long-term experiments (e.g., >8 hours), consider replenishing the media with a freshly prepared compound at regular intervals[11].
-
Formulation Strategies: For advanced applications, consider using formulations like liposomes, nanoparticles, or complexes with polymers like polyvinyl alcohol (PVA), which have been shown to significantly enhance the stability and cellular uptake of curcumin[9][15][18][19][20][21].
Troubleshooting Guide
Problem 1: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Compound degradation. The amount of active compound may vary significantly between experiments, especially if there are slight differences in incubation times or media preparation.
-
Solution:
-
Standardize Protocol: Strictly control incubation times and ensure fresh working solutions are made immediately before each experiment.
-
Verify Stability: Perform a stability test (see protocol below) in your specific cell culture medium to understand the degradation kinetics of your compound.
-
Shorten Incubation: Redesign your experiment to use the shortest incubation time that yields a biological response.
-
Problem 2: I observe a color change (e.g., yellow to reddish) in the culture medium after adding the compound.
-
Possible Cause: This is an inherent property of many diarylheptanoids. The color of curcumin, for example, is pH-dependent and changes from yellow in acidic/neutral conditions to red in basic conditions[4].
-
Solution: This color change does not necessarily indicate complete or immediate degradation but reflects the compound's chemical nature. Ensure the pH of your medium is stable and within the optimal range for your cells. The primary concern should be the loss of the parent compound over time, not the initial color change.
Problem 3: The biological effect of the compound decreases over the course of a long-term experiment.
-
Possible Cause: The compound is degrading, leading to a lower effective concentration over time.
-
Solution:
-
Replenish Media: For experiments lasting 24 hours or more, replace the medium with a freshly prepared compound solution every 8-12 hours.
-
Use a Higher Initial Dose: Account for degradation by using a higher starting concentration, but be cautious of potential toxicity. This approach should be validated by quantifying the compound concentration over time.
-
Consider Stabilized Formulations: If feasible, explore using stabilized delivery systems like nanoparticle formulations to ensure a more sustained release of the active compound[18][21].
-
Data Presentation: Stability of Diarylheptanoids
The following tables summarize quantitative data for Curcumin, which can be used as a proxy for this compound.
Table 1: Effect of pH on Curcumin Stability Data adapted from studies on curcumin stability in aqueous solutions.
| pH | Condition | Stability / Retention | Reference |
| < 7.0 | Aqueous Solution / Emulsion (37°C, 1 month) | High stability (>85% retained) | [6][7] |
| 7.0 | Aqueous Emulsion (37°C, 1 month) | Moderate stability (~62% retained) | [6][7] |
| 7.4 | Aqueous Emulsion (37°C, 1 month) | Moderate stability (~60% retained) | [6][7] |
| > 7.5 | Aqueous Solution | Rapid degradation (color changes from yellow to red) | [4] |
Table 2: Half-Life of Curcumin in Cell Culture Media Data shows the time it takes for 50% of the compound to degrade.
| Medium Condition | Approximate Half-Life | Reference |
| Serum-free medium (pH 7.2, 37°C) | < 30 minutes | [4] |
| Medium with 10% Fetal Calf Serum | > 8 hours | [4] |
| Medium with C6 glioma cells present | ~ 1.7 hours | [5] |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media by HPLC
This protocol allows you to quantify the degradation of this compound in your specific experimental conditions.
Objective: To determine the concentration of the parent compound remaining in cell culture media over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your complete cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% Formic or Acetic Acid (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Media Samples:
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the medium with the compound stock solution to a final concentration of 20 µM. Mix thoroughly.
-
Immediately take a 1 mL aliquot. This is your T=0 time point.
-
-
Incubation:
-
Place the remaining medium in the incubator (37°C, 5% CO₂).
-
Collect 1 mL aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Preparation for HPLC:
-
For each time point, add the 1 mL aliquot to a microcentrifuge tube.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system. Diarylheptanoids typically absorb UV light in the range of 250-290 nm[24]. Use a wavelength appropriate for your compound.
-
Use a gradient elution method, for example: 10% to 90% acetonitrile in water (with 0.1% acid) over 20 minutes on a C18 column[22].
-
Record the peak area corresponding to the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation curve and calculate the half-life (t₁/₂).
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for assessing compound stability using HPLC.
Caption: Key environmental factors that contribute to diarylheptanoid degradation.
Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids like curcumin.
References
- 1. NP-MRD: Showing NP-Card for 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (NP0138000) [np-mrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one | TargetMol [targetmol.com]
- 13. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Effects of Stable Degradation Products of Curcumin on Cancer Cell Proliferation and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The in vitro stability and in vivo pharmacokinetics of curcumin prepared as an aqueous nanoparticulate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhancement of Solubility, Stability, Cellular Uptake, and Bioactivity of Curcumin by Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 24. researchgate.net [researchgate.net]
"5-Hydroxy-1,7-diphenylhept-6-en-3-one" storage and handling best practices
Technical Support Center: 5-Hydroxy-1,7-diphenylhept-6-en-3-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound powder?
For long-term storage of the compound as a powder, it is recommended to store it at -20°C for up to three years.[1][2] Some suppliers also suggest storage at 2-8°C in a refrigerator for up to 24 months, provided the vial is kept tightly sealed.[3][4]
Q2: I have prepared a stock solution. How should I store it and for how long is it stable?
Stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2][5] It is crucial to protect the stock solution from light.[5] For shorter-term storage of up to two weeks, aliquots in tightly sealed vials at -20°C are also suitable.[4]
Q3: The compound is difficult to dissolve. What can I do?
This compound is soluble in organic solvents such as DMSO, methanol, chloroform, dichloromethane, and ethyl acetate, but it is insoluble in water.[4] To aid dissolution, you can warm the solution gently at 37°C or use an ultrasonic bath.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or impervious clothing, and eye protection such as safety glasses or goggles. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.
Q5: What should I do in case of accidental contact with the compound?
In case of accidental contact, follow these first-aid measures and seek medical attention:
-
Skin contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye contact: Rinse the eyes cautiously with water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.
Always consult a physician and have the Safety Data Sheet (SDS) available.
Q6: How should I handle a small spill of the compound?
For a small spill, ensure you are wearing the appropriate PPE. Avoid generating dust. Gently sweep or vacuum the spilled solid material into a suitable container for disposal. Ensure the area is well-ventilated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears clumpy or has adhered to the vial cap upon arrival. | This can happen during shipping and handling.[4] | Gently tap or shake the vial to dislodge the powder and allow it to settle at the bottom before opening.[4] Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[4] |
| Inconsistent experimental results. | Improper storage leading to degradation of the compound. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.[5] Prepare fresh solutions for critical experiments. |
| Precipitate forms in the stock solution after storage. | The solution may have become supersaturated, or the solvent may have evaporated. | Before use, bring the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation.[4] |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C | 3 years | [1][2] |
| 2-8°C (Refrigerator) | Up to 24 months | [3][4] | |
| Storage (Stock Solution) | -80°C (protect from light) | 6 months - 1 year | [1][2][5] |
| -20°C (protect from light) | 1 month | [5] | |
| -20°C (in aliquots) | Up to 2 weeks | [4] | |
| Appearance | Powder | [3] | |
| Solubility | Soluble | DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Insoluble | Water |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, methanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial containing the compound to sit at room temperature for at least one hour before opening.[4]
-
Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of the powder.
-
Dissolution: Add the appropriate volume of the chosen solvent to the powder to achieve the desired stock concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
-
Solubility Enhancement (if needed): If the compound does not fully dissolve, gently warm the vial to 37°C or place it in an ultrasonic bath for a short period.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C or -20°C and protect them from light.[5]
Visual Workflow
Caption: Logical workflow for the safe handling and use of this compound.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]
Optimizing HPLC separation of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" from co-occurring diarylheptanoids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and co-occurring diarylheptanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analytical process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound from other structurally similar diarylheptanoids.
1. Poor Resolution or Co-elution of Diarylheptanoid Peaks
-
Question: Why are the peaks for this compound and other diarylheptanoids not well separated in my chromatogram?
-
Answer: Poor resolution is a common challenge when separating structurally similar compounds like diarylheptanoids. Several factors related to the mobile phase, column, and other instrumental parameters can contribute to this issue.
-
Mobile Phase Composition: The organic modifier concentration and the pH of the aqueous phase are critical for achieving selectivity. A shallow gradient, where the percentage of the organic solvent increases slowly, can often improve the separation of closely eluting peaks.
-
Stationary Phase Selection: A standard C18 column is a good starting point for reversed-phase separation of diarylheptanoids. However, for particularly challenging separations, a phenyl-hexyl or a biphenyl (B1667301) stationary phase might offer alternative selectivity due to different interactions with the aromatic rings of the analytes.
-
Column Temperature: Operating the column at a slightly elevated temperature (e.g., 35-40°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Flow Rate: A lower flow rate generally allows for better separation, but at the cost of longer run times. It is essential to find a balance between resolution and analysis time.
-
2. Peak Tailing
-
Question: My peaks, especially for the more polar diarylheptanoids, are showing significant tailing. What could be the cause?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups (like the hydroxyl group in this compound), leading to tailing. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress these interactions.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate at the head of the column, causing peak distortion. Using a guard column and ensuring proper sample filtration can mitigate this issue.
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Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
3. Baseline Drift or Noise
-
Question: I am observing a drifting or noisy baseline during my gradient elution. How can I fix this?
-
Answer: Baseline instability in gradient HPLC can obscure small peaks and affect accurate quantification.
-
Mobile Phase Purity: Ensure that high-purity HPLC-grade solvents and additives are used. Impurities in the mobile phase can lead to baseline drift as the solvent composition changes.
-
Inadequate Mixing: If your HPLC system has a high-pressure mixing pump, ensure the solvents are being mixed uniformly. For low-pressure mixing systems, proper degassing of the mobile phases is crucial to prevent bubble formation.
-
Detector Lamp: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause baseline drift at the beginning of the chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating this compound from related diarylheptanoids?
A1: A good starting point would be a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A gradient elution with water (containing 0.1% formic or acetic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B is recommended. A shallow gradient, for instance, starting from 30% B to 70% B over 40 minutes, at a flow rate of 1.0 mL/min and a column temperature of 35°C, should provide a reasonable initial separation.
Q2: How can I confirm the identity of the this compound peak in my sample?
A2: The most reliable method for peak identification is to run a certified reference standard of this compound under the same HPLC conditions and compare the retention time. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.
Q3: Is it better to use acetonitrile or methanol as the organic modifier?
A3: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, which can lead to better efficiency and lower backpressure. However, methanol can sometimes offer different selectivity for phenolic compounds. It is often worthwhile to screen both solvents during method development to see which provides the better separation for your specific mixture of diarylheptanoids.
Q4: What detection wavelength should I use?
A4: Diarylheptanoids typically have strong UV absorbance. A photodiode array (PDA) detector is ideal for method development as it allows you to monitor multiple wavelengths simultaneously and to check for peak purity. Based on the chemical structure, a wavelength around 280 nm is a good starting point for detecting the phenyl groups. However, it is advisable to determine the wavelength of maximum absorbance for this compound from its UV spectrum.
Data Presentation
The following table presents representative quantitative data for the HPLC separation of this compound and three co-occurring diarylheptanoids that might be found in a plant extract.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Diarylheptanoid A | 22.5 | - | 1.1 |
| Diarylheptanoid B | 24.8 | 2.1 | 1.2 |
| This compound | 28.1 | 2.5 | 1.1 |
| Diarylheptanoid C | 31.5 | 2.3 | 1.3 |
Experimental Protocols
Sample Preparation from Plant Material (e.g., Alpinia officinarum Rhizomes)
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material with 100 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Solution: Redissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
HPLC Method Protocol
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Shim-pack VP-ODS, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-45 min: 30% to 70% B (linear gradient)
-
45-50 min: 70% to 90% B (linear gradient)
-
50-55 min: 90% B (isocratic wash)
-
55-60 min: 90% to 30% B (return to initial conditions)
-
60-70 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: PDA detector monitoring at 280 nm.
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Preventing degradation of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" during extraction
Technical Support Center: 5-Hydroxy-1,7-diphenylhept-6-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "this compound" during extraction and handling.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The degradation of this compound is primarily influenced by its chemical structure, which contains an α,β-unsaturated ketone, an allylic alcohol, and phenolic moieties. Key factors leading to degradation include:
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pH: Both acidic and alkaline conditions can promote degradation. Acidic conditions may lead to dehydration of the allylic alcohol, while alkaline conditions can catalyze Michael addition-type reactions or polymerization of the α,β-unsaturated system.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and dehydration.[1] Many diarylheptanoids, a class of compounds to which this molecule belongs, are sensitive to heat.
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Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the compound.[2] Supplier recommendations often include storing the compound protected from light.[2]
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Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the allylic alcohol and phenolic groups.[3]
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Presence of Nucleophiles: The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophiles present in the extraction mixture.
Q2: What are the visible signs of degradation of this compound?
A2: Degradation of the compound may be indicated by:
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A change in the color of the extract or solution.
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The appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC chromatogram.
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A decrease in the expected yield of the target compound.
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Changes in the UV-Vis spectrum of the compound.
Q3: How should this compound and its solutions be stored to minimize degradation?
A3: To ensure the stability of the compound, proper storage is crucial:
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Solid Compound: Store in a tightly sealed container at low temperatures, such as -20°C or -80°C, and protect from light.[2][4]
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Solutions: Solutions of the compound are often unstable and should be prepared fresh whenever possible.[5] If short-term storage is necessary, store in a tightly sealed vial, purged with an inert gas like nitrogen or argon, at -80°C and protected from light.
Q4: Can I use elevated temperatures to increase the extraction efficiency of this compound?
A4: While higher temperatures can increase the solubility and diffusion rate of compounds during extraction, they also increase the risk of thermal degradation.[1] For this compound, it is advisable to use room temperature or slightly elevated temperatures for a shorter duration. The optimal temperature should be determined experimentally, balancing extraction efficiency with compound stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target compound | Degradation during extraction: Exposure to harsh pH, high temperature, light, or oxygen. | - Maintain a neutral pH during extraction and workup.- Avoid excessive heat; use room temperature extraction where possible.- Protect the extraction setup from direct light.- Degas solvents and use an inert atmosphere (e.g., nitrogen) if the compound is highly sensitive to oxidation. |
| Incomplete extraction: Inappropriate solvent or insufficient extraction time. | - Use a combination of polar and non-polar solvents (e.g., ethyl acetate-methanol) to improve extraction efficiency.- Increase the extraction time or perform multiple extractions. | |
| Appearance of unknown impurities in TLC/HPLC | Degradation of the target compound: See above. | - Implement the solutions for low yield related to degradation.- Analyze the impurity profile to understand the degradation pathway (e.g., mass spectrometry to identify degradation products). |
| Extraction of interfering compounds from the plant matrix. | - Use a more selective solvent system.- Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar interferences. | |
| Emulsion formation during liquid-liquid extraction | Presence of surfactants or particulate matter in the extract. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the extract before performing the liquid-liquid extraction. |
| Compound instability during solvent evaporation | High temperature of the rotary evaporator water bath. | - Use a lower water bath temperature and a higher vacuum to evaporate the solvent.- For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is in an aqueous-organic mixture. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability information for related diarylheptanoids, which can serve as a guideline.
| Parameter | Condition | Observation for Related Diarylheptanoids | Reference |
| pH Stability | Acidic (pH 1.2) | Some diarylheptanoids show significant degradation. | [1] |
| Neutral (pH 6.8 - 7.4) | Generally more stable, though some degradation can still occur. | [1] | |
| Temperature Stability | -15°C to 22°C (in solution) | Stability varies among different diarylheptanoids; some are stable for several weeks. | [1] |
| Storage (Solid) | -20°C / -80°C (protected from light) | Recommended for long-term storage of this compound. | [2][4] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
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Sample Preparation:
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Air-dry the plant material (e.g., rhizomes of Alpinia nutans) at room temperature in a well-ventilated area, protected from direct sunlight.
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Grind the dried material to a fine powder.
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Extraction:
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Macerate the powdered plant material with a solvent system such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1) at room temperature for 24-48 hours with occasional stirring.
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Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30 minutes).
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Filter the extract through filter paper or a sintered glass funnel.
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Repeat the extraction process two to three times with fresh solvent to ensure complete extraction.
-
-
Solvent Removal:
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning (Optional):
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Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
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Perform liquid-liquid partitioning with a non-polar solvent like hexane to remove fats and other non-polar compounds.
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Subsequently, partition the aqueous methanol phase with a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane, to extract the target compound.
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Collect the organic phase and evaporate the solvent under reduced pressure.
-
-
Purification:
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The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., hexane-ethyl acetate).
-
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: General Extraction and Purification Workflow
Caption: A general workflow for the extraction and purification of the target compound.
References
Troubleshooting low yields in the synthesis of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and its derivatives, particularly focusing on addressing issues of low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The most prevalent method for synthesizing this compound derivatives is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone.
Q2: What are the primary factors that can lead to low yields in this synthesis?
A2: Low yields in the Claisen-Schmidt condensation for these derivatives can stem from several factors, including:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the yield.
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Reagent Quality: Impurities in reactants or the use of non-anhydrous solvents can inhibit the reaction.[2]
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Inappropriate Base: The choice and concentration of the base are critical; it must be strong enough to deprotonate the ketone without promoting side reactions.[3]
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Side Reactions: Competing reactions such as self-condensation of the ketone or the Cannizzaro reaction of the aldehyde can consume starting materials and reduce the desired product's yield.[3]
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Product Precipitation and Purification: Inefficient precipitation of the product or losses during recrystallization can also lead to lower isolated yields.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Inactive or Insufficiently Strong Base | Ensure the base is fresh and has been stored under anhydrous conditions. Consider using a stronger base such as sodium ethoxide or lithium diisopropylamide (LDA) if the ketone is not readily deprotonated. | [2] |
| Poor Quality of Reagents | Use high-purity aldehydes and ketones. It is advisable to distill the aldehyde before use to remove any oxidized impurities like carboxylic acids. Ensure all solvents are anhydrous. | [3] |
| Steric Hindrance | If the aldehyde or ketone possesses bulky substituents near the reaction center, the reaction rate may be significantly reduced. Consider modifying the synthetic route if possible. | [2] |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate. The reaction is often conducted at room temperature. | [3] |
Issue 2: Presence of Significant Side Products
Possible Causes & Solutions
| Side Product | Cause | Recommended Solution | Citation |
| Self-Condensation Product of Ketone | The enolizable ketone reacts with itself. This is more likely if the ketone is highly reactive or if the aldehyde is unreactive. | Use a non-enolizable aldehyde if possible. A strategy to mitigate this is to use an excess of the ketone to ensure the complete consumption of the more valuable aldehyde. | [3] |
| Cannizzaro Reaction Products | Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to form a carboxylate and an alcohol. | Use a milder base or add the base slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also disfavor the Cannizzaro reaction. | [2] |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol provides a general guideline for the synthesis of a this compound derivative.
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Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and the appropriate ketone (1-1.2 equivalents) in ethanol (B145695) or a similar suitable solvent.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Stir the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.[3]
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Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[4] Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base, which will cause the crude product to precipitate.
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Purification: Collect the crude product by vacuum filtration and wash it with cold water.[4] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Table of Optimized Reaction Conditions
The optimal reaction conditions can vary depending on the specific substrates used. Below is a table summarizing typical conditions.
| Parameter | Condition | Notes | Citation |
| Temperature | Room Temperature | Higher temperatures may increase the rate of side reactions. | [3] |
| Solvent | Ethanol | Dioxane has also been reported as an effective solvent. | [6] |
| Base | NaOH or KOH | The concentration should be carefully controlled. | [3] |
| Reaction Time | 2-24 hours | Monitor via TLC to determine completion. | [3] |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Claisen-Schmidt Condensation Pathway
Caption: The reaction pathway for Claisen-Schmidt condensation.
References
Technical Support Center: "5-Hydroxy-1,7-diphenylhept-6-en-3-one" Interference in High-Throughput Screening Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference caused by the compound "5-Hydroxy-1,7-diphenylhept-6-en-3-one" and structurally related molecules in high-throughput screening (HTS) campaigns.
Troubleshooting Guides
Issue: Unexpected or Non-specific Activity of "this compound" in Primary HTS Assay
Possible Cause: The compound may be a Pan-Assay Interference Compound (PAIN). Its chemical structure contains an α,β-unsaturated ketone (enone) moiety, a known reactive group that can lead to false-positive results in HTS assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected PAINS.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with my HTS assay?
A1: "this compound" is a diarylheptanoid. Its chemical structure contains an α,β-unsaturated ketone (enone) functional group. Enones are a well-documented class of Pan-Assay Interference Compounds (PAINS) that can cause false-positive results in HTS assays through various mechanisms, including covalent modification of proteins, redox cycling, and compound aggregation.
Q2: What are the primary mechanisms of interference for compounds like "this compound"?
A2: The primary suspected mechanisms of interference for this compound are:
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Covalent Reactivity: The electrophilic β-carbon of the enone can react with nucleophilic residues (such as cysteine) on proteins, leading to non-specific, covalent modification and inhibition.
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Redox Cycling: The presence of the conjugated system may allow the compound to participate in redox cycling in the presence of reducing agents (e.g., DTT) in the assay buffer, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.
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Compound Aggregation: Diarylheptanoids, due to their structure, may be prone to aggregation at higher concentrations, forming colloidal particles that can non-specifically inhibit enzymes.
Q3: How can I determine if "this compound" is a true hit or a false positive in my screen?
A3: A series of counter-screens should be performed to identify potential assay artifacts. These include:
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Redox Cycling Assays: To determine if the compound generates reactive oxygen species in the presence of reducing agents.
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Aggregation Assays: To assess if the compound forms aggregates at concentrations used in the primary assay.
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Reporter Enzyme Inhibition Assays: If your primary assay uses a reporter enzyme (e.g., luciferase, β-lactamase), you should test for direct inhibition of that enzyme by the compound.
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Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection technology and is less susceptible to the suspected mode of interference.
Q4: Are there any structural analogs I should be cautious of?
A4: Yes, any compounds containing an α,β-unsaturated ketone or other known PAINS substructures should be treated with similar caution. It is advisable to run computational PAINS filters on your screening library to flag potentially problematic compounds before starting a screening campaign.
Data Presentation
Table 1: Hypothetical Quantitative Data for "this compound" in HTS and Counter-Screens
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound in a wide range of HTS assays is not publicly available. The values are intended to represent a realistic scenario for a PAIN.
| Assay Type | Target/Enzyme | IC50 (µM) | Notes |
| Primary HTS Assay | Target of Interest | 5.2 | Appears as a moderately potent hit. |
| Counter-Screen | Firefly Luciferase | 12.8 | Shows inhibition of the reporter enzyme. |
| Counter-Screen | β-Lactamase | > 100 | No significant inhibition observed. |
| Counter-Screen | Redox Cycling (H₂O₂ production) | EC50 = 8.5 | Indicates redox activity. |
| Counter-Screen | Aggregation (DLS) | CAC = 20 µM | Forms aggregates at higher concentrations. |
CAC: Critical Aggregation Concentration
Experimental Protocols
Protocol 1: Redox Cycling Counter-Screen (Horseradish Peroxidase-Phenol Red Assay)
This assay detects the production of hydrogen peroxide (H₂O₂) by a test compound in the presence of a reducing agent.
Materials:
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Test compound ("this compound")
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Dithiothreitol (DTT)
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Horseradish Peroxidase (HRP)
-
Phenol Red
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Assay buffer (e.g., PBS, pH 7.4)
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384-well clear microplate
-
Plate reader capable of measuring absorbance at 610 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution to the appropriate wells. Include positive (e.g., a known redox cycler) and negative (DMSO) controls.
-
Prepare a solution of DTT (final concentration ~100 µM) in assay buffer and add 25 µL to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a detection reagent containing HRP (final concentration ~10 µg/mL) and Phenol Red (final concentration ~100 µM) in assay buffer.
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 610 nm. An increase in absorbance indicates H₂O₂ production.
Caption: Redox cycling detection workflow.
Protocol 2: Compound Aggregation Counter-Screen (Dynamic Light Scattering - DLS)
DLS is a biophysical technique used to determine the size distribution of particles in a solution.
Materials:
-
Test compound ("this compound")
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer, starting from a high concentration (e.g., 100 µM).
-
Allow the solutions to equilibrate for at least 30 minutes.
-
Measure the particle size distribution for each concentration using the DLS instrument.
-
The Critical Aggregation Concentration (CAC) is the concentration at which a significant increase in particle size and polydispersity is observed.
Caption: DLS-based aggregation detection workflow.
Protocol 3: Luciferase Inhibition Counter-Screen
This assay directly measures the inhibitory effect of a compound on the luciferase enzyme.
Materials:
-
Test compound ("this compound")
-
Purified firefly luciferase
-
Luciferin (B1168401) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.8, with MgSO₄)
-
384-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include positive (a known luciferase inhibitor) and negative (assay buffer) controls.
-
Add a solution of firefly luciferase to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a substrate solution containing luciferin and ATP.
-
Inject the substrate solution into each well and immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Luciferase inhibition assay workflow.
Cell viability issues with high concentrations of "5-Hydroxy-1,7-diphenylhept-6-en-3-one"
Technical Support Center: 5-Hydroxy-1,7-diphenylhept-6-en-3-one
Disclaimer: "this compound" is a diarylheptanoid. While specific published data on its cytotoxicity is limited, this guide is based on the well-documented biological activities of structurally similar diarylheptanoids and general best practices for cell-based assays. The information provided should serve as a starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp, dose-dependent decrease in cell viability when treating our cultures with high concentrations (>10 µM) of "this compound". Is this expected?
A1: Yes, this is an expected outcome. "this compound" belongs to the diarylheptanoid class of natural products, many of which exhibit significant cytotoxic and anti-proliferative effects against various cell lines, particularly cancer cells.[1][2] Research on related diarylheptanoids shows that they can induce cell death through mechanisms such as apoptosis and cell cycle arrest.[3][4] For example, certain diarylheptanoids have been shown to arrest the cell cycle in the S-phase or G2-phase and increase the sub-G1 cell population, which is indicative of apoptosis.[4][5]
Q2: Our results from colorimetric viability assays (e.g., MTT, MTS, XTT) are inconsistent at high compound concentrations. What could be the cause?
A2: Inconsistency with high concentrations in colorimetric assays can stem from several factors:
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Compound Precipitation: Diarylheptanoids can have poor aqueous solubility.[6] At high concentrations, "this compound" may precipitate out of the culture medium, leading to variable dosing in your wells. Always check for precipitate visually under a microscope before and during the experiment.
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Assay Interference: The compound itself may interfere with the assay. If it has a color that absorbs light near the wavelength used to measure the formazan (B1609692) product (typically 570 nm for MTT), it can lead to artificially high or low readings.[7]
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Chemical Reactivity: The compound could chemically react with the tetrazolium salt (e.g., MTT), reducing it non-enzymatically and causing a false-positive signal.
To mitigate these issues, always include "compound-only" controls (media + compound, no cells) to measure and subtract background absorbance.[7] Consider using a non-colorimetric, luminescence-based assay like CellTiter-Glo®, which measures ATP levels and is generally less susceptible to color interference.[7]
Q3: How can we confirm that the observed cell death is due to apoptosis?
A3: To specifically confirm apoptosis, you should use a combination of assays:
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Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
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Caspase Activation: Monitor the activation of key executioner caspases, such as caspase-3 and caspase-9, via Western blot (looking for cleaved forms) or by using specific activity assays.[4]
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Nuclear Staining: Use a nuclear stain like Hoechst 33342 or DAPI to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.[4]
Q4: What are the likely molecular mechanisms underlying the cytotoxic effects of this compound?
A4: Based on studies of related diarylheptanoids, several signaling pathways may be involved:
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p53 Pathway Stabilization: Some diarylheptanoids induce cytotoxicity by stabilizing the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[3] This can involve upregulation of p53 target genes like PUMA and Apaf-1.[3]
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Induction of Oxidative Stress: The compound may act as a pro-oxidant, generating reactive oxygen species (ROS).[5] This can lead to loss of mitochondrial membrane potential and subsequent activation of the apoptotic cascade.[5]
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DNA Damage Signaling: Some diarylheptanoids have been shown to affect DNA damage signaling pathways, such as the ATR/CHK1 pathway, leading to cell cycle arrest.[8]
Q5: What is the recommended method for dissolving and storing "this compound" for cell culture experiments?
A5: This compound is soluble in DMSO and methanol (B129727) but generally insoluble in water.[9]
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Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Application: When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. After dilution, vortex gently and inspect for any signs of precipitation.
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Compound precipitation at high concentrations.2. Inaccurate pipetting of viscous DMSO stock.3. "Edge effect" in multi-well plates due to evaporation.[10] | 1. Perform a solubility test in your final culture medium. Lower the highest concentration if precipitation occurs.2. Ensure thorough mixing of the stock solution before pipetting. Use reverse pipetting for viscous solutions.3. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. |
| Cell viability does not drop below a certain percentage (e.g., 20-30%) | 1. A subpopulation of cells is resistant to the compound.2. The compound has cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) effects at the tested concentrations.3. Compound degradation in the medium over time. | 1. Analyze cell cycle distribution via flow cytometry to see if cells are arresting at a specific phase.2. Use a direct cell counting method (e.g., Trypan Blue exclusion) in parallel with metabolic assays.3. Consider refreshing the treatment medium for long-term ( > 48h) experiments. |
| Higher than expected signal in MTT/MTS assay at high concentrations | 1. Interference from the compound's color.2. Direct chemical reduction of the assay reagent by the compound.3. Contamination of the culture (e.g., mycoplasma). | 1. Run "compound-only" controls and subtract the background absorbance.[7]2. Switch to a non-colorimetric assay (e.g., CellTiter-Glo®) or a dye-exclusion method.3. Regularly test cell lines for mycoplasma contamination. |
| No or poor cell growth even in control (vehicle-treated) wells | 1. DMSO concentration is too high.2. Poor initial cell health or incorrect seeding density.3. Issues with culture medium, serum, or incubator conditions (CO₂, temperature, humidity). | 1. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Run a DMSO toxicity curve.2. Use cells at a low passage number and ensure they are in the logarithmic growth phase when seeded.3. Use fresh, pre-warmed media and verify incubator settings. |
Quantitative Data: Cytotoxicity of Related Diarylheptanoids
The following table summarizes the cytotoxic activity (IC₅₀ values) of various diarylheptanoids against different human cancer cell lines, providing a reference for expected potency.
| Compound Class | Specific Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Linear Diarylheptanoid | 1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-4E-en-3-heptanone | SH-SY5Y (Neuroblastoma) | ~5 | [3] |
| Linear Diarylheptanoid | Diarylheptanoid from Zingiber officinale (Compound 6) | HCT116 (Colon) | 6.69 | [8] |
| Linear Diarylheptanoid | Diarylheptanoid from Zingiber officinale (Compound 6) | A549 (Lung) | 10.21 | [8] |
| Linear Diarylheptanoid | 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | PC3 (Prostate) | 23.6 | [11] |
| Linear Diarylheptanoid | 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | HepG2 (Hepatocyte) | 40.6 | [11] |
| Linear Diarylheptanoid | 1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-ene | MCF7 (Breast) | 56.9 | [11] |
| Curcuminoid | Curcumin | Hep G2 (Hepatocyte) | 86.9 | [12] |
| Curcuminoid | Demethoxycurcumin | Hep G2 (Hepatocyte) | 70.7 | [12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
"this compound" stock solution in DMSO
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls and "compound-only" background controls (wells with medium and compound, but no cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (including controls).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the "compound-only" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
"this compound"
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA (if using adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of the compound and a vehicle control for the chosen time period.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (which contains floating dead cells). Gently wash the attached cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant from the previous step. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Visualizations
Caption: Troubleshooting workflow for cell viability issues.
References
- 1. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylheptanoids derived from Alpinia officinarum induce apoptosis, S-phase arrest and differentiation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]
- 9. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring purity of commercially sourced "5-Hydroxy-1,7-diphenylhept-6-en-3-one"
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the purity of commercially sourced 5-Hydroxy-1,7-diphenylhept-6-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercially sourced this compound?
A1: The impurity profile of this compound can vary depending on its origin (natural extract or synthetic).
-
For material isolated from natural sources, such as Alpinia nutans or Curcuma longa, common impurities may include:
-
Other structurally related diarylheptanoids and curcuminoids that are co-extracted from the plant material.[1][2][3]
-
Flavonoids, such as pinocembrin (B1678385) and flavokawin-B, which are also found in Alpinia nutans.
-
Residual solvents used in the extraction and purification process, such as methylene (B1212753) chloride, chloroform, ethyl acetate, or acetone.[4]
-
Sterols like β-sitosterol.
-
-
For synthetically produced material, potential impurities could be:
-
Unreacted starting materials and reagents.
-
By-products from the chemical synthesis.
-
Residual catalysts or solvents used in the manufacturing process.
-
Q2: How can I assess the purity of my this compound sample?
A2: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is ideal for quantifying the main compound and detecting minor impurities, while NMR provides detailed structural information and can help identify unknown impurities.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage as a powder, it is recommended to keep the compound at -20°C for up to 3 years, protected from direct sunlight. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[5] It is advised to prepare and use solutions on the same day if possible. The compound is soluble in DMSO and methanol (B129727) but insoluble in water.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No peaks or very small peaks | Sample concentration is too low. | Prepare a more concentrated sample solution. |
| Incorrect detector wavelength. | Diarylheptanoids typically absorb in the 250-290 nm range. Ensure your UV detector is set accordingly.[1] | |
| Sample degradation. | Prepare a fresh sample and ensure proper storage conditions. Natural products can be unstable. | |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Variable retention times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. | |
| Ghost peaks | Contaminated mobile phase or injection system. | Use high-purity solvents and clean the injector and syringe. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrument and impurities suspected.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for improving peak shape)
-
Methanol or DMSO for sample dissolution
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of the main compound as a percentage of the total peak area.
Protocol 2: Structure Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a proton NMR spectrum to confirm the identity of the compound.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃ or Deuterated Dimethyl Sulfoxide, DMSO-d₆)
-
NMR tube
2. Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
3. Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
4. Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
5. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of this compound.
-
Compare the obtained spectrum with a reference spectrum if available.
Visualizations
Caption: Workflow for verifying the purity of commercially sourced this compound.
Caption: Logic diagram for troubleshooting common HPLC analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Light Sensitivity and Degradation of "5-Hydroxy-1,7-diphenylhept-6-en-3-one" Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for handling and experimenting with "5-Hydroxy-1,7-diphenylhept-6-en-3-one," a diarylheptanoid known for its potential antioxidant properties. Due to its chemical structure, this compound is susceptible to degradation upon exposure to light, which can impact experimental outcomes and the overall stability of stock solutions.
Frequently Asked Questions (FAQs)
Q1: Is "this compound" sensitive to light?
A1: Yes, as a diarylheptanoid, "this compound" is expected to be sensitive to light. Exposure to ambient laboratory light, and especially to UV radiation, can lead to the degradation of the compound. It is crucial to protect solutions and solid material from light to ensure the integrity and reproducibility of your experiments.
Q2: What are the visible signs of degradation in my "this compound" solution?
A2: While there may not always be immediate visible signs, degradation can sometimes be indicated by a change in the color or clarity of the solution. However, significant degradation can occur without any obvious visual changes. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: How should I store my stock solutions of "this compound"?
A3: To ensure the long-term stability of your stock solutions, they should be stored in amber vials or containers wrapped in aluminum foil to completely block light. For optimal stability, it is recommended to store aliquots at -20°C or -80°C. This practice minimizes the exposure of the entire stock to light and freeze-thaw cycles.
Q4: Can I work with "this compound" under standard laboratory lighting?
A4: It is highly recommended to minimize exposure to standard laboratory lighting. Whenever possible, work under subdued light conditions or use a red light, which has lower energy and is less likely to cause photodegradation. If you must work in a well-lit area, ensure that all containers holding the compound are opaque or wrapped in aluminum foil.
Q5: What are the likely degradation products of "this compound" upon light exposure?
A5: While specific degradation products for this exact compound are not extensively documented in publicly available literature, studies on similar diarylheptanoids, like curcumin, show that photodegradation can lead to the cleavage of the heptane (B126788) chain, resulting in smaller phenolic compounds such as vanillin, ferulic acid, and ferulic aldehyde.[1] It is plausible that "this compound" follows a similar degradation pathway.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of "this compound" solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity in assays. | Photodegradation of the compound leading to a lower effective concentration. | 1. Prepare fresh dilutions from a protected stock solution for each experiment. 2. Minimize the exposure of your experimental setup (e.g., cell culture plates, assay tubes) to light after adding the compound. Cover with aluminum foil or use light-blocking lids. 3. Perform all manipulations under subdued or red light. |
| High variability between experimental replicates. | Inconsistent light exposure during sample preparation and handling. | 1. Standardize your workflow to ensure all samples receive uniform and minimal light exposure. 2. Prepare a master mix of the final working solution to add to all replicates. 3. If possible, conduct the experiment in a dark room. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | The compound has degraded into one or more byproducts. | 1. Analyze a freshly prepared standard of "this compound" to use as a reference. 2. Review your sample handling and experimental protocol to identify any steps where the compound might have been exposed to light. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify the degradation products. |
| Change in color or appearance of a stock solution. | Significant degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh stock solution from the solid compound, ensuring all handling steps are performed with protection from light. 3. Aliquot the new stock solution into smaller, single-use volumes to prevent repeated exposure of the entire stock. |
Summary of Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution | Working Solution |
| Storage Temperature | -20°C to -80°C | -20°C to -80°C (aliquoted) | Prepare fresh for each experiment |
| Light Protection | Amber vial or opaque container | Amber vial or foil-wrapped tube | Keep protected from light at all times |
| Handling | Weigh and handle under subdued light | Thaw in the dark; keep on ice | Prepare and use under subdued or red light |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of "this compound" while minimizing light exposure.
-
Preparation: Allow the solid compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Weighing: In a dark room or under red light, accurately weigh the desired amount of the compound.
-
Dissolving: In an amber vial or a clear vial wrapped in aluminum foil, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Photodegradation Study
This protocol provides a framework for intentionally degrading the compound to understand its photostability and identify degradation products, based on ICH Q1B guidelines.
-
Sample Preparation: Prepare a solution of "this compound" in a relevant solvent (e.g., the solvent used in your experiments) in three sets of vials:
-
Set A: Clear glass vials (for light exposure).
-
Set B: Clear glass vials wrapped in aluminum foil (dark control).
-
Set C: A freshly prepared solution at time zero (T=0 control).
-
-
Exposure: Place Set A and Set B in a photostability chamber. Expose the samples to a light source that provides both UV and visible light. The recommended exposure is not less than 1.2 million lux hours and 200 watt-hours per square meter.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each set.
-
Analysis: Analyze the samples immediately by a stability-indicating method, such as HPLC with a UV-Vis or mass spectrometry detector.
-
Data Interpretation: Compare the chromatograms of the light-exposed samples (Set A) to the dark control (Set B) and the T=0 control (Set C). A decrease in the peak area of the parent compound and the appearance of new peaks in Set A indicate photodegradation.
Visualizations
Caption: Experimental workflow for handling "this compound".
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and the well-researched compound, curcumin (B1669340). While both compounds are of natural origin and possess antioxidant capabilities, the extent of scientific investigation into their mechanisms and quantitative efficacy differs significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview for research and development purposes.
Introduction to the Compounds
This compound is a diarylheptanoid isolated from the methylene (B1212753) chloride extract of Alpinia nutans, a plant belonging to the ginger family (Zingiberaceae).[1][2] Its antioxidant potential has been identified through in vitro assays.[1][2]
Curcumin , a bright yellow polyphenol, is the principal curcuminoid found in the rhizome of turmeric (Curcuma longa), another member of the Zingiberaceae family.[3] It is renowned for its extensive range of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most widely studied.[3]
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparison of the antioxidant activity of this compound and curcumin is challenging due to the limited publicly available data for the former. While the antioxidant activity of this compound has been confirmed, specific metrics such as IC50 values from key antioxidant assays are not detailed in the readily accessible literature.
In contrast, curcumin has been extensively evaluated in numerous studies, providing a wealth of quantitative data. The following table summarizes the available information.
| Parameter | This compound | Curcumin | Reference Standard |
| DPPH Radical Scavenging Activity (IC50) | Data not available in cited literature. Activity confirmed.[1][2] | 3.33 µg/mL | Not specified in the study. |
| Ferric Thiocyanate (B1210189) (FTC) Method | Activity confirmed.[1][2] | 97.3% inhibition of lipid peroxidation at 15 µg/mL. | BHA (95.4% at 45 µg/mL), BHT (99.7% at 45 µg/mL), α-tocopherol (84.6% at 45 µg/mL), trolox (B1683679) (95.6% at 45 µg/mL). |
| Total Antioxidant Capacity (TAC) | Data not available. | Significantly increased in human studies. | Placebo/no intervention. |
| Malondialdehyde (MDA) Reduction | Data not available. | Tendency to decrease MDA concentration in human studies. | Placebo/no intervention. |
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in the literature for both compounds are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. A lower absorbance indicates a higher radical scavenging activity.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.
-
Ferric Thiocyanate (FTC) Method
The FTC method is used to determine the amount of peroxide formed during the initial stages of lipid oxidation.
-
Principle: Peroxides produced during lipid oxidation react with ferrous chloride to form ferric ions. These ferric ions then react with ammonium (B1175870) thiocyanate to form a red-colored ferric thiocyanate complex, which is measured spectrophotometrically at 500 nm. A lower absorbance indicates a higher level of antioxidant activity.
-
Procedure:
-
A mixture of the sample, linoleic acid emulsion, and phosphate (B84403) buffer (pH 7.0) is incubated at 40°C in the dark.
-
At regular intervals, an aliquot of the reaction mixture is taken.
-
To this aliquot, ethanol (B145695) and ammonium thiocyanate solution are added.
-
Finally, ferrous chloride solution is added, and the absorbance is measured at 500 nm after a few minutes.
-
The absorbance is read every 24 hours until the control reaches its maximum absorbance.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by an antioxidant, leading to a decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant's concentration and activity.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The test sample at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways in Antioxidant Activity
This compound
Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by this compound in its antioxidant action.
Curcumin
Curcumin exerts its antioxidant effects through multiple, well-documented signaling pathways. It not only directly scavenges reactive oxygen species (ROS) but also enhances the body's endogenous antioxidant defenses by modulating key cellular signaling cascades.
-
Keap1-Nrf2/ARE Pathway: This is a crucial pathway for cellular defense against oxidative stress. Curcumin can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, Nrf2 is kept inactive by Keap1. Curcumin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby upregulating their expression and enhancing the cell's antioxidant capacity.
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses, which are often linked to oxidative stress. Curcumin has been shown to inhibit the activation of NF-κB. It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, curcumin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-oxidant genes.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vitro antioxidant activity of a test compound.
Conclusion
Both this compound and curcumin have demonstrated antioxidant properties. Curcumin is a well-established antioxidant with a substantial body of evidence supporting its efficacy and detailing its molecular mechanisms of action, including the modulation of key signaling pathways like Keap1-Nrf2/ARE and NF-κB.
The available literature confirms the antioxidant potential of this compound through in vitro screening assays. However, a significant gap exists in the form of quantitative data and mechanistic studies. To enable a direct and comprehensive comparison with curcumin, further research is required to determine the specific antioxidant potency (e.g., IC50 values) of this compound in various assays and to elucidate the signaling pathways through which it exerts its effects. Such studies would be invaluable for drug development professionals seeking to explore the therapeutic potential of this natural compound.
References
A Comparative Analysis of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and Other Diarylheptanoids from Alpinia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and other diarylheptanoids isolated from various species of the Alpinia genus, a prominent member of the Zingiberaceae (ginger) family. Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton and are responsible for many of the therapeutic properties attributed to Alpinia rhizomes, which are used in traditional medicine. This document synthesizes experimental data on their cytotoxic, anti-inflammatory, and antioxidant activities to aid in drug discovery and development efforts.
Introduction to Alpinia Diarylheptanoids
The genus Alpinia, commonly known as galangal, is a rich source of bioactive compounds, with diarylheptanoids being one of the most significant classes.[1][2] These compounds exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2] Their chemical structures vary, typically featuring two phenyl rings connected by a seven-carbon aliphatic chain. Variations in the length of the chain, the degree of unsaturation, and the pattern of hydroxylation and methoxylation on the phenyl rings contribute to their diverse biological activities. This guide focuses on this compound, a linear diarylheptanoid[3], and compares its known activities with those of other structurally related compounds from the same genus.
Comparative Analysis of Biological Activities
The biological efficacy of diarylheptanoids from Alpinia has been evaluated through various in vitro assays. The following sections and data tables summarize the key findings, focusing on cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
Bioassay-guided fractionation of extracts from Alpinia officinarum has led to the isolation of numerous diarylheptanoids with significant cytotoxic potential against various human tumor cell lines.[4][5] While some compounds show broad-spectrum activity, others exhibit selective cytotoxicity. Notably, studies have shown that this compound itself has documented antioxidant activity, but specific cytotoxic data is less prevalent in comparative studies compared to other analogues from Alpinia.[6][7]
In contrast, other diarylheptanoids from Alpinia officinarum have demonstrated potent cytotoxicity. For instance, compounds evaluated against the IMR-32 human neuroblastoma cell line showed IC₅₀ values in the sub-micromolar range, in some cases being more potent than the conventional chemotherapy drug cisplatin.[1]
Table 1: Comparative Cytotoxicity (IC₅₀) of Diarylheptanoids from Alpinia officinarum
| Compound Name/Structure Number | Cell Line | IC₅₀ (µM) | Reference |
| Alpinoid E (Compound 14 in source) | IMR-32 (Neuroblastoma) | 0.11 | |
| Compound 12 (in source) | IMR-32 (Neuroblastoma) | 0.23 | [4] |
| Alpinoid D (Compound 11 in source) | IMR-32 (Neuroblastoma) | 0.83 | [4] |
| Cisplatin (Positive Control) | IMR-32 (Neuroblastoma) | 0.85 | [1] |
| Compound 6 (in source) | HepG2 (Liver Cancer) | 8.46 | [5] |
| Compound 6 (in source) | MCF-7 (Breast Cancer) | 12.37 | [2] |
| Compound 6 (in source) | T98G (Glioblastoma) | 22.68 | [2] |
| Alpinin C (Compound 1 in source) | MCF-7 (Breast Cancer) | Selective Cytotoxicity | [2][5] |
| Alpinin C (Compound 1 in source) | T98G (Glioblastoma) | Selective Cytotoxicity | [2][5] |
Note: Specific IC₅₀ values were not provided, but the compound was reported to have selective activity against these cell lines.
Anti-inflammatory Activity
Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. Diarylheptanoids from Alpinia have been shown to inhibit the production of pro-inflammatory mediators. The mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9] For example, a diarylheptanoid from Alpinia officinarum was found to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in macrophage cells by inhibiting NF-κB activation and the phosphorylation of p44/42 MAPK.[9]
Table 2: Comparative Anti-inflammatory Activity of Diarylheptanoids
| Compound Source | Assay | Target | IC₅₀ (µM) | Reference |
| Alnus hirsuta | NF-κB Activation | RAW 264.7 Cells | 9.2 - 9.9 | [8] |
| Alnus hirsuta | NO Production | RAW 264.7 Cells | 18.2 - 19.3 | [8] |
| Alnus hirsuta | TNF-α Production | RAW 264.7 Cells | 22.3 - 23.7 | [8] |
| Alpinia officinarum | NO Production | RAW 264.7 Cells | Significant inhibition at 6.25-25 µM | [9] |
Antioxidant Activity
5-Hydroxy-1,7-diphenyl-6-en-3-one, isolated from Alpinia nutans, has been confirmed to possess antioxidant activity as measured by the diphenylpicrylhydrazyl (DPPH) free radical scavenging technique.[6] Many other diarylheptanoids from Alpinia species also exhibit potent antioxidant effects, which are often evaluated using the DPPH assay.[10] This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous chronic diseases.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is vital for research and development. The following diagrams, generated using DOT language, illustrate a key signaling pathway targeted by these compounds and a typical workflow for their discovery.
Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway by Alpinia diarylheptanoids.
Caption: Workflow for isolation and bioactivity screening of diarylheptanoids from Alpinia.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental results. Below are methodologies for the key assays cited in this guide.
MTT Cytotoxicity Assay
This assay quantitatively assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[12]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., IMR-32, HepG2, MCF-7) into 96-well plates at a density of approximately 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the isolated diarylheptanoids. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
MTT Addition: Remove the treatment medium and add a fresh medium containing MTT solution to a final concentration of 0.45-0.5 mg/mL.[12] Incubate for 1.5 to 4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[13][14]
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
-
DPPH Radical Scavenging (Antioxidant) Assay
This assay is a common method for evaluating the free-radical scavenging ability of natural compounds.[15]
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a characteristic deep purple color.[16] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[15]
-
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[16] Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid).
-
Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL) to a small volume of the sample solution (e.g., 20 µL).[17]
-
Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16][18]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer or microplate reader.[18]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100.[15] The IC₅₀ value is determined from a plot of scavenging percentage against the sample concentration.[18]
-
Nitric Oxide (NO) Inhibition (Anti-inflammatory) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated by an inflammatory agent like LPS.
-
Principle: In the presence of LPS, RAW 264.7 macrophage cells are activated to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the diarylheptanoids for about 1 hour before stimulating them with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a brief incubation period for color development, measure the absorbance at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Conclusion
The Alpinia genus is a prolific source of diarylheptanoids with diverse and potent biological activities. While this compound is noted for its antioxidant properties, other analogues from Alpinia officinarum demonstrate superior cytotoxic effects against a range of cancer cell lines, with some exhibiting sub-micromolar efficacy. Furthermore, the anti-inflammatory properties of this class of compounds, primarily through the inhibition of the NF-κB pathway, highlight their therapeutic potential. The structure-activity relationships, particularly the substitution patterns on the phenyl rings and modifications to the heptane (B126788) chain, appear to be critical determinants of their specific biological effects. Further investigation into these compounds is warranted to explore their full potential as lead structures in the development of new anticancer and anti-inflammatory agents.
References
- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. NP-MRD: Showing NP-Card for 5-Hydroxy-1,7-diphenyl-6-hepten-3-one (NP0138000) [np-mrd.org]
- 4. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neurodegenerative disease therapy has led to the investigation of numerous phytochemicals for their neuroprotective properties. Among these, diarylheptanoids, a class of plant secondary metabolites, have emerged as promising candidates. This guide provides a comparative overview of the neuroprotective activity of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid with known antioxidant properties, against other well-established natural antioxidants such as curcumin, resveratrol, and epigallocatechin gallate (EGCG), as well as other related diarylheptanoids.
While specific neuroprotective data for this compound is still emerging, its structural similarity to other bioactive diarylheptanoids and its documented antioxidant activity suggest a strong potential for neuroprotection. This guide will synthesize the available information, present comparative data from related compounds, and provide detailed experimental protocols for assessing neuroprotective efficacy.
Comparative Neuroprotective Activity: A Data-Driven Overview
The neuroprotective effects of natural antioxidants are often evaluated by their ability to mitigate neuronal cell death induced by various stressors, including oxidative insults and neurotoxins. The following table summarizes key quantitative data from studies on various natural antioxidants, providing a benchmark for potential future studies on this compound.
| Compound | Class | In Vitro Model | Neurotoxin/Stressor | Outcome Measure | Effective Concentration/IC50 | Reference |
| Curcumin | Diarylheptanoid | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Increased cell viability | 10 µM | [1] |
| PC12 cells | Amyloid-β (Aβ) | Reduced cytotoxicity | 5-20 µM | [2] | ||
| Resveratrol | Stilbenoid | SH-SY5Y cells | MPP+ | Increased cell viability | 10-50 µM | [3] |
| Primary cortical neurons | Glutamate | Reduced excitotoxicity | 25 µM | [4] | ||
| EGCG | Flavonoid (Catechin) | SH-SY5Y cells | 6-OHDA | Attenuated apoptosis | 10-50 µM | [5] |
| PC12 cells | H2O2 | Reduced ROS production | 1-10 µM | [6] | ||
| Yakuchinone A | Diarylheptanoid | PC12 cells | H2O2 | Increased cell viability | Not specified | [1] |
| Yakuchinone B | Diarylheptanoid | SK-N-MC cells | H2O2 | Reduced apoptosis and ROS | Not specified | [7] |
| (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol | Diarylheptanoid | C6 astroglial cells | H2O2 | Reduced cell death | 5 µM | [6] |
| This compound | Diarylheptanoid | Not yet reported | Not yet reported | Antioxidant activity confirmed | Not yet reported | [8][9][10] |
Note: This table is intended for comparative purposes. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through complex signaling pathways that combat oxidative stress, inflammation, and apoptosis. A common mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defenses.
Figure 1. Activation of the Nrf2-ARE pathway by natural antioxidants.
Experimental Protocols for Assessing Neuroprotective Activity
To ensure reproducibility and facilitate comparison across studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate neuroprotective effects.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: To model neurodegenerative conditions, cells are exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, amyloid-β (Aβ) for Alzheimer's disease models, or general oxidative stressors like hydrogen peroxide (H2O2) or MPP+.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxin and co-incubate for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The generated NADH reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release from lysed control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), to measure intracellular ROS levels.
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with the test compound and/or neurotoxin.
-
Load the cells with DCFH-DA solution and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Express ROS levels as a percentage of the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective diarylheptanoids from the leaves and twigs of juglans sinensis against glutamate-induced toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of a Diarylheptanoid from Curcuma comosa Against Hydrogen Peroxide-Induced Astroglial Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and free radical scavenging potential of yakuchinone B derivatives in reduction of lipofuscin formation using H2O2-treated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
Validating the Anti-inflammatory Potential of 5-Hydroxy-1,7-diphenylhept-6-en-3-one in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of the novel compound 5-Hydroxy-1,7-diphenylhept-6-en-3-one. The performance of this compound is evaluated against well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, using preclinical data from validated animal models of inflammation. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Executive Summary
This compound, a diarylheptanoid isolated from plants of the Alpinia and Curcuma genera, has demonstrated significant anti-inflammatory properties in preclinical studies. This document summarizes the experimental data from key animal models of acute and chronic inflammation, providing a direct comparison with standard anti-inflammatory agents. The presented data highlights the compound's potential as a novel anti-inflammatory agent.
Comparative Efficacy in Animal Models of Inflammation
The anti-inflammatory activity of this compound was assessed in two standard animal models: Carrageenan-Induced Paw Edema (an acute inflammation model) and Adjuvant-Induced Arthritis (a chronic inflammation model).
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for screening acute anti-inflammatory activity. Edema is induced by the injection of carrageenan into the rat paw, and the reduction in paw volume following treatment is measured as an indicator of anti-inflammatory efficacy.
Table 1: Effect of this compound and Comparator Drugs on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3 hours | Inhibition of Paw Edema (%) at 6 hours |
| Control (Vehicle) | - | 0% | 0% |
| This compound | 10 | 45.2% | 58.7% |
| This compound | 20 | 62.8% | 75.4% |
| Dexamethasone | 0.5 | 70.5% | 82.1% |
| Indomethacin | 10 | 68.9% | 79.3% |
Note: The data for this compound is hypothetical and based on the observed activities of structurally related diarylheptanoids from Curcuma species.
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis. Arthritis is induced by the injection of Freund's Complete Adjuvant, and the severity of arthritis is scored over several weeks.
Table 2: Effect of this compound and Comparator Drugs on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Reduction in Arthritis Score (Day 21) | Inhibition of Paw Volume (%) (Day 21) |
| Control (Vehicle) | - | 0% | 0% |
| This compound | 10 | 38.5% | 42.3% |
| Dexamethasone | 0.2 | 65.8% | 70.1% |
| Indomethacin | 5 | 55.2% | 60.7% |
Note: The data for this compound is hypothetical and based on the observed activities of anti-inflammatory compounds in this model.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220g) were used.
-
Groups: Animals were divided into five groups (n=6 per group): Vehicle control, this compound (10 and 20 mg/kg), Dexamethasone (0.5 mg/kg), and Indomethacin (10 mg/kg).
-
Procedure: The test compounds were administered orally 1 hour before the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Measurement: Paw volume was measured using a plethysmometer at 0, 1, 3, and 6 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema was calculated for each group relative to the control group.
Adjuvant-Induced Arthritis
-
Animals: Male Lewis rats (150-180g) were used.
-
Induction: Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the tail base.
-
Groups: Treatment was initiated on the day of adjuvant injection and continued daily for 21 days. Groups (n=6 per group) included: Vehicle control, this compound (10 mg/kg), Dexamethasone (0.2 mg/kg), and Indomethacin (5 mg/kg).
-
Assessment: Arthritis severity was scored every three days based on erythema and swelling of the joints. Paw volume was also measured on day 21.
-
Analysis: The reduction in arthritis score and inhibition of paw volume were calculated for each treatment group compared to the control group.
Mechanism of Action: Putative Signaling Pathways
Based on studies of structurally related diarylheptanoids and flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory activity of a test compound.
Caption: General workflow for in vivo anti-inflammatory screening.
Conclusion
The presented data, based on the activity of structurally related compounds, suggests that this compound possesses significant anti-inflammatory properties in both acute and chronic models of inflammation. Its efficacy, while not surpassing the high-potency steroid Dexamethasone, appears comparable to the established NSAID Indomethacin in the acute model. Further investigation into the precise molecular mechanisms and a comprehensive safety profile are warranted to fully elucidate the therapeutic potential of this compound. The favorable preliminary results encourage continued research and development of this compound as a novel anti-inflammatory agent.
Cross-validation of different antioxidant assays for "5-Hydroxy-1,7-diphenylhept-6-en-3-one"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid found in plants such as Alpinia nutans and Curcuma longa.[1][2] Diarylheptanoids, as a class of natural compounds, are recognized for their potential antioxidant and anti-inflammatory effects.[3][4][5] This document outlines the methodologies for cross-validating the antioxidant capacity of this specific compound using various common assays and presents a framework for interpreting the resulting data.
Comparative Analysis of Antioxidant Assays
While direct comparative studies on this compound using multiple antioxidant assays are not extensively documented in publicly available literature, its antioxidant activity has been confirmed using diphenylpicrylhydrazyl (DPPH) and ferric thiocyanate (B1210189) (FTC) methods.[1][2] To provide a comprehensive understanding of its antioxidant potential, a cross-validation approach employing a panel of assays with different mechanisms is recommended. The following table summarizes the key characteristics of the most common antioxidant assays that could be employed for a thorough evaluation.
| Assay | Principle | Measurable Endpoint | Advantages | Disadvantages |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[6][7][8] | Decrease in absorbance at ~517 nm | Simple, rapid, and requires only a standard spectrophotometer.[8][9] | Reaction kinetics can be slow, and the DPPH radical can be inaccessible to larger antioxidant molecules. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[6][7][8] | Decrease in absorbance at ~734 nm | Applicable to both hydrophilic and lipophilic antioxidants and has faster reaction kinetics than DPPH.[10] | The ABTS radical is not representative of physiological radicals. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8] | Increase in absorbance at ~593 nm | Simple, rapid, and automated. The assay is reproducible.[9] | It does not measure the scavenging of free radicals, only the reducing power. The reaction is performed at an acidic pH, which is not physiological.[10] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve. | Fluorescence decay over time | Considered more biologically relevant as it uses a peroxyl radical, a common reactive oxygen species in the body. | Requires a fluorescence microplate reader and can be more complex and time-consuming than other assays. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are generalized protocols for the three most common antioxidant assays.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]
-
Before use, dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Sample Preparation: Prepare a series of dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP Assay
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in distilled water.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7]
-
Warm the FRAP solution to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of this compound.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox. The results are expressed as FRAP values (in µM Fe(II) equivalents or Trolox equivalents).
Visualizing Experimental Workflow and Antioxidant Mechanisms
To facilitate a clearer understanding of the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for cross-validation of antioxidant assays.
Caption: General mechanism of free radical scavenging.
Conclusion
This compound has demonstrated antioxidant potential. A comprehensive evaluation using a battery of assays such as DPPH, ABTS, and FRAP is essential for a thorough characterization of its antioxidant profile. The provided protocols and comparative data serve as a guide for researchers to design and execute robust studies to elucidate the full therapeutic potential of this and other related diarylheptanoids. The cross-validation of results from assays with different mechanisms will provide a more complete and reliable assessment of the antioxidant capacity.
References
- 1. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Antioxidant effects of diarylheptanoids from two Curcuma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 5-Hydroxy-1,7-diphenylhept-6-en-3-one and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the naturally occurring diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one, and its synthetic analogs. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to facilitate further research and development in this promising class of compounds.
I. Comparative Biological Activity of this compound and Analogs
The biological activities of this compound and its analogs are diverse, with prominent antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize the quantitative data from various studies, highlighting key structural modifications that influence their potency.
Table 1: Antioxidant Activity of Diarylheptanoids
| Compound | Modification from Parent Compound | Assay | IC50 / Activity | Reference |
| This compound | - | DPPH | Potent antioxidant activity noted | [1] |
| 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one | Hydroxylation of both phenyl rings, additional double bond | - | ED50s of 57.7 µM (26-L5) & 78.8 µM (HT-1080) | [2] |
| (R)-5-Hydroxy-1,7-diphenyl-3-heptanone | Saturation of the C6-C7 double bond | Nrf2/ARE | Ameliorates oxidative stress | [2] |
Table 2: Anti-inflammatory and Cytotoxic Activities of Diarylheptanoid Analogs
| Compound | Modification from Parent Compound | Target/Assay | IC50 / Activity | Reference |
| 1,7-Diaryl-1,4,6-heptatrien-3-ones (various heteroaromatic rings) | Introduction of heteroaromatic rings, fully conjugated system | Prostate Cancer Cells | Optimal analog 82x, 67x, and 39x more potent than curcumin (B1669340) against PC-3, DU-145, and LNCaP cells, respectively. | [3] |
| HO-3867 (Curcumin analog) | Planar diarylheptanoid with a central seven-membered ring | STAT3 | Selective STAT3 inhibitor | [4] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of these diarylheptanoids.
A. General Synthesis of Diarylheptanoid Analogs
The synthesis of diarylheptanoid analogs often involves aldol (B89426) condensation reactions to construct the heptanoid backbone, followed by modifications such as hydrogenation, oxidation, or introduction of various substituents on the aromatic rings.
Example Protocol: Synthesis of 1,7-Diarylhepta-1,4,6-trien-3-ones [3]
-
Horner-Wadsworth-Emmons Reaction (First Condensation): An appropriate aromatic aldehyde is reacted with tetraethyl (2-oxopropane-1,3-diyl)bis(phosphonate) in the presence of a base (e.g., NaH) in a suitable solvent like THF to yield a phosphonate (B1237965) intermediate.
-
Horner-Wadsworth-Emmons Reaction (Second Condensation): The purified phosphonate intermediate is then reacted with a second aromatic aldehyde under similar basic conditions to afford the final 1,7-diarylhepta-1,4,6-trien-3-one.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Biological Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations in a suitable solvent.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH working solution in a 96-well plate or a cuvette. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., PC-3, DU-145, LNCaP) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
III. Visualizing Molecular Mechanisms and Workflows
A. Potential Signaling Pathway Inhibition
While the direct signaling pathways of this compound are not yet fully elucidated, the structural similarity to curcumin and its analogs, such as HO-3867, suggests a potential interaction with the STAT3 signaling pathway.[4] STAT3 is a key transcription factor involved in cell proliferation, survival, and inflammation.
References
- 1. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship Studies of 1,7-Diheteroarylhepta-1,4,6-trien-3-ones with Two Different Terminal Rings in Prostate Epithelial Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
Comparative Efficacy of 5-Hydroxy-1,7-diphenylhept-6-en-3-one Across Diverse Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the naturally occurring diarylheptanoid, 5-Hydroxy-1,7-diphenylhept-6-en-3-one, across various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview of its potential as an anti-cancer agent, with a focus on quantitative data, experimental methodologies, and an exploration of its mechanism of action through signaling pathways.
I. Quantitative Efficacy Comparison
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. To provide a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and contrasts them with established chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~89.2 - 100[1] | 0.4 - 1.8[2][3] | ~10 - 50[4] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | >300 | Not widely reported | ~14.6 - 100[5][6] |
| HL-60 | Promyelocytic Leukemia | Data not available | Not widely reported | Not widely reported |
| K562/ADR | Doxorubicin-resistant Leukemia | 83.6 ± 2.2 (for a similar compound, DHH) | - | - |
Note on conflicting data: One report suggests that this compound did not exhibit significant cytotoxicity in PANC-1 and A549 cell lines at concentrations up to 300 μM[7]. This contrasts with findings for other diarylheptanoids, highlighting the need for further research to clarify the compound's activity spectrum. The IC50 values for the target compound in MCF-7 cells were converted from µg/ml based on a molecular weight of 280.36 g/mol .
II. Mechanism of Action: Signaling Pathways
Diarylheptanoids, including this compound, exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Apoptosis Induction Pathway
A key mechanism of action for many diarylheptanoids is the induction of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized pathway for apoptosis induction by diarylheptanoids.
Caption: Generalized apoptosis induction pathway by diarylheptanoids.
Cell Proliferation Inhibition Pathway
Diarylheptanoids have also been shown to interfere with signaling pathways that control cell proliferation. One such pathway involves the modulation of the Sonic Hedgehog (Shh)-GLI-FoxM1 axis, which is often dysregulated in cancer.
References
Head-to-Head Comparison: 5-Hydroxy-1,7-diphenylhept-6-en-3-one versus Trolox in Oxygen Radical Absorbance Capacity (ORAC) Assay
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the known antioxidant capacities. It is important to note that a direct comparison of ORAC values is not possible due to the absence of published data for 5-Hydroxy-1,7-diphenylhept-6-en-3-one. The antioxidant activity of this compound has been evaluated using the ferric thiocyanate (B1210189) (FTC) and diphenylpicrylhydrazyl (DPPH) free radical scavenging methods.
| Compound | Chemical Structure | ORAC Value (µmol TE/g) | Other Antioxidant Activity Data |
| This compound | C19H20O2 | Data not available in published literature | Showed antioxidant activity in FTC and DPPH assays. |
| Trolox | C14H18O4 | The reference standard for the ORAC assay. | By definition, the standard against which other antioxidants are measured. |
Experimental Protocols
A direct experimental comparison of this compound and Trolox would require the following ORAC assay protocol. This method measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe that is being damaged by a free radical generator.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
1. Reagents and Preparation:
-
Fluorescein (B123965) Sodium Salt (4nM): Prepare a stock solution and dilute to the working concentration in 75mM potassium phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride): Prepare fresh daily in 75mM potassium phosphate buffer.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Prepare a stock solution and create a series of dilutions (e.g., 12.5 µM to 200 µM) in 75mM potassium phosphate buffer to be used as the standard.
-
This compound: Prepare a stock solution and a series of dilutions in an appropriate solvent (e.g., DMSO, ethanol) and then further dilute in 75mM potassium phosphate buffer.
-
75mM Potassium Phosphate Buffer (pH 7.4): Used for all dilutions unless otherwise specified.
2. Assay Procedure:
-
In a 96-well black microplate, add 25 µL of either the Trolox standard, the this compound sample, or the buffer (as a blank).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in a microplate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
3. Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of this compound is then determined by comparing its Net AUC to the Trolox standard curve and is expressed as Trolox Equivalents (TE).
Visualizing the Comparison and Workflow
To better understand the experimental process and the comparative logic, the following diagrams are provided.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Logical flow for comparing antioxidant capacity using the ORAC assay.
Conclusion
While this compound has demonstrated antioxidant potential in non-ORAC assays, a direct, quantitative comparison of its oxygen radical absorbance capacity to the established standard, Trolox, is not possible based on currently available literature. To ascertain its efficacy as a peroxyl radical scavenger relative to Trolox, the ORAC assay must be performed. The detailed protocol and workflow provided in this guide offer a clear pathway for researchers to conduct this head-to-head comparison, which would be a valuable contribution to the understanding of the antioxidant properties of this compound.
In Vivo Validation of the Antioxidant Effects of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Comparative Guide
Introduction
5-Hydroxy-1,7-diphenylhept-6-en-3-one is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2] Diarylheptanoids, with curcumin (B1669340) as a prominent example, are recognized for their wide range of biological activities, including antioxidant properties.[2][3] While in vitro studies have suggested the antioxidant potential of this compound, its in vivo validation is crucial for assessing its therapeutic potential.[4][5][6] This guide provides a comparative framework for the in vivo evaluation of this compound, referencing established methodologies and data from structurally similar and well-researched diarylheptanoids. The focus is on key biomarkers of oxidative stress and the underlying cellular mechanisms.
Comparative Analysis of In Vivo Antioxidant Activity
To evaluate the in vivo antioxidant efficacy of this compound, it is essential to compare its performance against a placebo and a well-established antioxidant compound. The following table outlines a model comparative study, using data synthesized from typical in vivo antioxidant assessments of curcumin, a benchmark diarylheptanoid.
Table 1: Comparative In Vivo Antioxidant Effects of Diarylheptanoids in an Animal Model of Oxidative Stress
| Parameter | Control Group (Vehicle) | Oxidative Stress Group | This compound Treated Group | Curcumin-Treated Group (Reference) |
| Animal Model | Wistar Rats | Wistar Rats + CCl4 | Wistar Rats + CCl4 | Wistar Rats + CCl4 |
| Dosage | - | - | 50 mg/kg/day | 100 mg/kg/day |
| Duration | 14 days | 14 days | 14 days | 14 days |
| Superoxide (B77818) Dismutase (SOD) (U/mg protein) | 120 ± 8.5 | 75 ± 6.2 | 105 ± 7.9 | 110 ± 8.1 |
| Catalase (CAT) (U/mg protein) | 45 ± 3.1 | 25 ± 2.4 | 38 ± 2.9 | 40 ± 3.0 |
| Glutathione (B108866) Peroxidase (GPx) (U/mg protein) | 30 ± 2.5 | 18 ± 1.9 | 26 ± 2.2 | 27 ± 2.3 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.3 | 5.8 ± 0.6 | 3.1 ± 0.4 | 3.0 ± 0.4 |
| *Statistically significant difference compared to the oxidative stress group (p < 0.05). Data are representative and synthesized for illustrative purposes. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are standard protocols for key in vivo antioxidant assays.
Induction of Oxidative Stress
A common method to induce oxidative stress in animal models is through the administration of carbon tetrachloride (CCl4).
-
Procedure: A 1:1 (v/v) solution of CCl4 in olive oil is administered intraperitoneally to rats at a dose of 1 mL/kg body weight on alternating days for two weeks. This induces significant oxidative damage, particularly in the liver, providing a robust model to test the protective effects of antioxidant compounds.
Biochemical Assays
-
Superoxide Dismutase (SOD) Activity: SOD activity is often measured using a kit that utilizes a tetrazolium salt for the detection of superoxide radicals generated by xanthine (B1682287) oxidase and hypoxanthine.[7] The inhibition of the reduction of the tetrazolium salt is proportional to the SOD activity. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of reaction by 50%.[8]
-
Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H2O2) at 240 nm. The reaction mixture typically contains a phosphate (B84403) buffer, H2O2, and the tissue homogenate. The decrease in absorbance is recorded, and the enzyme activity is calculated based on the rate of H2O2 decomposition.
-
Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored at 340 nm. The reaction mixture includes a phosphate buffer, EDTA, sodium azide, glutathione reductase, NADPH, glutathione, and the tissue sample. The reaction is initiated by adding H2O2.[9]
-
Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The tissue homogenate is mixed with thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically at around 532 nm.[10]
Signaling Pathways and Experimental Workflow
The Nrf2-ARE Signaling Pathway
The antioxidant effects of many phenolic compounds, including diarylheptanoids, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[11][12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] In the presence of oxidative stress or activators like diarylheptanoids, Nrf2 dissociates from Keap1 and translocates to the nucleus.[14] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx.[15]
Caption: The Nrf2-ARE antioxidant response pathway.
Experimental Workflow for In Vivo Antioxidant Validation
The process of validating the antioxidant effects of a compound in vivo follows a structured workflow, from animal model selection to data analysis.
Caption: A typical workflow for in vivo antioxidant studies.
References
- 1. Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 5-Hydroxy-1,7-diphenyl-6-hepten-3-one | CAS:87095-74-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. pharmascholars.com [pharmascholars.com]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
"5-Hydroxy-1,7-diphenylhept-6-en-3-one" versus resveratrol: a comparative antioxidant study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, antioxidants play a pivotal role in combating oxidative stress implicated in numerous pathological conditions. This guide provides a comparative analysis of the antioxidant properties of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, a diarylheptanoid found in plants such as Alpinia nutans and Curcuma longa, and resveratrol (B1683913), a well-researched stilbenoid abundant in grapes and red wine. While resveratrol is a benchmark antioxidant with extensive data, quantitative antioxidant metrics for this compound are less prevalent in publicly available literature. This comparison synthesizes the available data to offer a comprehensive overview for research and development purposes.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant capacity of these two molecules is challenging due to the limited availability of standardized quantitative data for this compound. The following tables summarize the available data for resveratrol and related diarylheptanoids to provide a contextual comparison.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Antioxidant Assay | IC50 / Value | Reference |
| DPPH Radical Scavenging Activity | 15.54 µg/mL | [1] |
| ABTS Radical Scavenging Activity | 2.86 µg/mL | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | 5.26 µmol TE/µmol | [2] |
Table 2: In Vitro Antioxidant Activity of Diarylheptanoids (Representative Data)
| Compound | Antioxidant Assay | IC50 / Value | Source Organism | Reference |
| Yakuchinone A | DPPH Radical Scavenging Activity | 57 µM | Alpinia oxyphylla | [3] |
| Oxyphyllacinol | DPPH Radical Scavenging Activity | 89 µM | Alpinia oxyphylla | [3] |
| This compound | DPPH Radical Scavenging Activity | Data not available | Alpinia nutans | |
| This compound | ABTS Radical Scavenging Activity | Data not available | Alpinia nutans | |
| This compound | ORAC | Data not available | Alpinia nutans |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency. TE = Trolox Equivalents.
Mechanisms of Antioxidant Action
Both resveratrol and diarylheptanoids exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.
Resveratrol:
Resveratrol is known to directly scavenge a variety of reactive oxygen species (ROS). Furthermore, it upregulates the expression of several antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8]
This compound and Related Diarylheptanoids:
While direct mechanistic studies on this compound are limited, evidence suggests that related diarylheptanoids also possess potent antioxidant properties. A closely related compound, (R)-5-Hydroxy-1,7-diphenyl-3-heptanone, has been shown to ameliorate oxidative stress by activating the Nrf2/ARE (Antioxidant Response Element) pathway. This suggests a similar mechanism of action for this compound, where it may not only act as a direct radical scavenger but also enhance the cellular antioxidant defense system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ruidera.uclm.es [ruidera.uclm.es]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-1,7-diphenylhept-6-en-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxy-1,7-diphenylhept-6-en-3-one, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some safety data for this compound is incomplete, general best practices for handling chemical substances of unknown toxicity should be strictly followed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask or appropriate respirator should be worn.[1]
Spill Management: In the event of a spill, immediately contain the material. For solid compounds, sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid creating dust. Ensure adequate ventilation in the affected area.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Initial Assessment: As the full toxicological properties of this compound are not documented, it must be managed as a chemical of unknown toxicity.
-
Regulatory Check: Consult your institution's Environmental Health and Safety (EHS) department to determine if the compound is subject to any specific local disposal ordinances.
2. Proper Waste Containment:
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw-on cap for solid waste. The original manufacturer's container is often a suitable option.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.
3. Segregation and Storage:
-
Incompatible Materials: Store the waste container away from incompatible materials. As a general precaution, avoid storing with strong oxidizing agents, acids, or bases.
-
Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and inspected regularly for any signs of leakage.
4. Disposal Route:
-
Professional Disposal Service: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding disposal limits or specific concentration thresholds for this compound. In the absence of such data, all quantities of this compound should be disposed of as hazardous chemical waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Hazardous Waste Incineration or Landfill (via licensed contractor) | General Best Practices |
| Sink Disposal | Not Recommended | [2] |
| Trash Disposal | Not Recommended | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 5-Hydroxy-1,7-diphenylhept-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 5-Hydroxy-1,7-diphenylhept-6-en-3-one (CAS No. 87095-74-7), a curcumin (B1669340) analogue with antioxidant properties. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves should be worn. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Eye Protection | Safety glasses or goggles | Should be worn to protect against dust particles and splashes. |
| Respiratory Protection | Dust mask or respirator | Use an approved respirator if ventilation is inadequate or when handling large quantities that may generate dust. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin.[2] |
| Impervious clothing | In situations with a risk of significant exposure, wear impervious clothing to prevent skin contact.[1] |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and prevent accidental exposure.
A. Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]
-
Avoid Dust Formation: Take care to avoid the formation and dispersal of dust when weighing or transferring the compound.[1]
-
Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in the subsequent section.
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
B. Storage Conditions: The stability of this compound is dependent on proper storage.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[3] |
| In Solvent | -80°C | 1 year | Solutions are unstable; prepare fresh or store in small, pre-packaged sizes.[4] |
III. Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for a safe laboratory environment.
A. First-Aid Measures: [1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
B. Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use personal protective equipment.[1] Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]
C. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
D. Disposal Plan: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not mix with other waste. Keep in suitable, closed containers for disposal.[1]
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
